Product packaging for 1-Benzyl-7-bromo-1H-indazole(Cat. No.:CAS No. 1351668-27-3)

1-Benzyl-7-bromo-1H-indazole

Cat. No.: B3233192
CAS No.: 1351668-27-3
M. Wt: 287.15 g/mol
InChI Key: BDJAMAXDMNFQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzyl-7-bromo-1H-indazole ( 1351668-27-3) is a brominated and benzylated derivative of the 1H-indazole heterocycle. With a molecular formula of C14H11BrN2 and a molecular weight of 287.16 g/mol, this compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery research . The indazole scaffold is recognized as a privileged structure in pharmaceutical development due to its widespread presence in compounds with diverse biological activities . The benzyl group at the N1 position and the bromine atom at the C7 position provide distinct sites for further chemical modification via cross-coupling and other synthetic transformations, enabling researchers to explore novel chemical space. The core indazole structure is associated with a broad spectrum of pharmacological activities, as documented in scientific literature. These activities include potential anticancer, antibacterial, antifungal, anti-inflammatory, and anti-neurodegenerative properties . For instance, indazole-based kinase inhibitors like pazopanib and axitinib are FDA-approved drugs, highlighting the therapeutic significance of this scaffold . Furthermore, indazole derivatives have been investigated as corrosion inhibitors for copper in sulfuric acid environments, demonstrating the scaffold's utility in materials science . As such, this compound is a key intermediate for synthesizing novel compounds for biological evaluation and material science applications. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this compound with appropriate care, consulting its Safety Data Sheet (SDS) and adhering to all standard laboratory safety protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11BrN2 B3233192 1-Benzyl-7-bromo-1H-indazole CAS No. 1351668-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-7-bromoindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-13-8-4-7-12-9-16-17(14(12)13)10-11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJAMAXDMNFQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=C3Br)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283520
Record name 1H-Indazole, 7-bromo-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351668-27-3
Record name 1H-Indazole, 7-bromo-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351668-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 7-bromo-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 1-Benzyl-7-bromo-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-Benzyl-7-bromo-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data for unequivocal structural confirmation and purity assessment.

Introduction

This compound is a substituted indazole derivative. The indazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a benzyl group at the N-1 position and a bromine atom at the C-7 position can significantly influence the molecule's physicochemical properties and biological interactions. Accurate and thorough spectroscopic characterization is paramount for any further investigation or application of this compound. This guide will delve into the expected spectroscopic signatures of this compound.

Molecular Structure

The structure of this compound, with the IUPAC name 7-bromo-1-(phenylmethyl)-1H-indazole, is presented below. The numbering of the indazole ring and the benzyl group is crucial for the assignment of spectroscopic signals.

G start 7-Bromo-1H-indazole reaction N-Alkylation start->reaction reagent1 Benzyl Bromide reagent1->reaction reagent2 Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) reagent2->reaction product This compound reaction->product G M [C14H11BrN2]+. m/z = 286/288 F1 [C7H5BrN2]+. m/z = 196/198 M->F1 - C7H6 F2 [C14H11N2]+ m/z = 207 M->F2 - Br. F3 [C7H7]+ m/z = 91 M->F3 - C7H4BrN2.

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-7-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] As a bioisostere of indole, the indazole scaffold is a cornerstone in the design of numerous pharmacologically active agents, including anti-inflammatory, anti-cancer, and anti-viral compounds.[3] The compound 1-Benzyl-7-bromo-1H-indazole (CAS No. 1351668-27-3) is a significant derivative within this class.[4] The strategic incorporation of a benzyl group at the N1 position and a bromine atom at the C7 position provides a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecules. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions.[5]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Characteristics

PropertyData for this compoundData for 7-bromo-1H-indazole (Parent Compound)Reference(s)
CAS Number 1351668-27-353857-58-2[4][6]
Molecular Formula C₁₄H₁₁BrN₂C₇H₅BrN₂
Molecular Weight 287.16 g/mol 197.03 g/mol [6]
Appearance Predicted: White to off-white solidWhite to yellow powder[7]
Melting Point (°C) Not experimentally reported126-130[6][7]
Boiling Point (°C) Predicted: >300333.8 ± 15.0 (Predicted)[8]
Solubility Expected to be soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and likely insoluble in water.Soluble in organic solvents.
Calculated logP ~4.5 (Predicted)~2.2[9]
pKa Not experimentally reported11.82 ± 0.40 (Predicted)[8]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the N-alkylation of 7-bromo-1H-indazole with benzyl bromide. The regioselectivity of this reaction (alkylation at N1 versus N2) is a critical consideration. For many indazole derivatives, N1 alkylation is the thermodynamically favored product.[10] The following protocol is a robust method for achieving high regioselectivity for the N1 isomer.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product 7-bromo-1H-indazole 7-bromo-1H-indazole Reaction_Vessel Reaction at Room Temperature 7-bromo-1H-indazole->Reaction_Vessel Benzyl_bromide Benzyl Bromide Benzyl_bromide->Reaction_Vessel Base Base (e.g., KOH) Base->Reaction_Vessel Solvent Solvent (e.g., DMSO) Solvent->Reaction_Vessel Quenching Quenching with Water Reaction_Vessel->Quenching Reaction Completion Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product Pure Compound Solubility_Workflow Start Excess Solid Compound Equilibration Equilibration (24-48h with shaking) Start->Equilibration Solvent Aqueous Buffer (pH 7.4) Solvent->Equilibration Centrifugation Centrifugation/Filtration Equilibration->Centrifugation Analysis Quantification by HPLC-UV Centrifugation->Analysis Result Solubility (µg/mL or µM) Analysis->Result

References

An In-Depth Technical Guide to the Biological Screening of 1-Benzyl-7-bromo-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] This guide provides a comprehensive technical overview of the biological screening of a specific subclass: 1-benzyl-7-bromo-1H-indazole analogs. We will delve into the rationale behind screening this chemical series, detail the essential in vitro assays for determining cytotoxic and potential anticancer activity, and present a framework for interpreting the resulting data to establish structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel therapeutic agents.

Introduction: The Rationale for Screening this compound Analogs

Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][4] Several FDA-approved anticancer drugs, such as axitinib and pazopanib, feature the indazole core, highlighting its importance in oncology drug development. The this compound scaffold offers a unique chemical space for exploration. The benzyl group at the N1 position can be readily modified to probe interactions with hydrophobic pockets of target proteins, while the bromo substituent at the 7-position serves as a versatile handle for further chemical elaboration through cross-coupling reactions, allowing for the generation of a diverse analog library.

The primary hypothesis driving the screening of these analogs is that they may function as potent inhibitors of key signaling pathways implicated in cancer cell proliferation and survival. Many indazole derivatives have been identified as kinase inhibitors, targeting enzymes that are often dysregulated in various cancers.[5][6] Therefore, a logical starting point for the biological evaluation of this novel series is a systematic assessment of their cytotoxic effects on various cancer cell lines.

Pre-Screening Considerations: Synthesis and Compound Characterization

Prior to initiating any biological screening cascade, it is imperative to ensure the purity and structural integrity of the synthesized this compound analogs. A generalized synthetic scheme for these compounds often involves the N-benzylation of 7-bromo-1H-indazole. Subsequent modifications can be introduced via palladium-catalyzed cross-coupling reactions at the bromine position.

Generalized Synthetic Workflow:

G A 7-Bromo-1H-indazole B N-Benzylation (Benzyl halide, Base) A->B Starting Material C This compound B->C Core Scaffold Synthesis D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) C->D Diversification Point E Diverse 1-Benzyl-7-substituted-1H-indazole Analogs D->E Analog Library Generation

Caption: Synthetic workflow for this compound analogs.

Each synthesized analog must be subjected to rigorous analytical characterization, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >95% for biological screening.

Primary Screening: Assessing Cytotoxicity in Cancer Cell Lines

The initial step in the biological evaluation is to determine the cytotoxic potential of the this compound analogs against a panel of human cancer cell lines. This provides a broad overview of their antiproliferative activity and helps in prioritizing compounds for further investigation.[7]

Rationale for Cell Line Selection

The choice of cell lines should be strategic, representing a variety of cancer types to identify potential tissue-specific activity. A standard panel might include:

  • MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.[8]

  • NCI-H460: A lung carcinoma cell line.[8]

  • SF-268: A glioma (brain cancer) cell line.[8]

  • PC-3: A prostate carcinoma cell line.[8]

  • A549: A lung carcinoma cell line.[9]

  • HepG2: A hepatocellular carcinoma cell line.[10]

The MTT Assay: A Cornerstone for Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Experimental Workflow for Cytotoxicity Screening:

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Culture Maintenance (e.g., MCF-7, NCI-H460) B Cell Seeding in 96-well Plates (5,000-10,000 cells/well) A->B C Overnight Incubation (Allow cells to adhere) B->C D Serial Dilution of Indazole Analogs (e.g., 0.1 to 100 µM) C->D E Treatment of Cells (48-72 hour incubation) D->E F Addition of MTT Solution (5 mg/mL in PBS) E->F G Incubation (4 hours, 37°C) F->G H Solubilization of Formazan Crystals (e.g., DMSO) G->H I Absorbance Measurement (570 nm) H->I J Dose-Response Curve Generation I->J K IC₅₀ Value Calculation J->K

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Detailed Protocol for the MTT Assay

This protocol is a self-validating system, incorporating controls to ensure the reliability of the data.

Materials:

  • Selected cancer cell lines

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]

  • 96-well sterile microplates

  • This compound analogs dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]

  • Positive control (e.g., Doxorubicin)[8]

  • Vehicle control (DMSO)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8] Allow the cells to adhere by incubating overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Treatment: The following day, treat the cells with various concentrations of the indazole analogs (typically a serial dilution from 0.1 to 100 µM).[8] Include wells with a vehicle control (DMSO at the same final concentration as in the compound-treated wells) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours. The incubation time should be optimized for each cell line.

  • MTT Addition: After the incubation period, carefully remove the culture medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well.[8]

  • Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8][14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) value can be determined. The IC₅₀ is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.[15]

Data Presentation and Interpretation

The IC₅₀ values for all tested analogs should be summarized in a clear, tabular format for easy comparison.

Table 1: Cytotoxicity of this compound Analogs (Example Data)

Compound IDR-group at C7MCF-7 IC₅₀ (µM)NCI-H460 IC₅₀ (µM)SF-268 IC₅₀ (µM)
Parent -Br>100>100>100
Analog 1 -Phenyl15.2 ± 1.825.6 ± 2.318.9 ± 2.1
Analog 2 -4-Methoxyphenyl8.5 ± 0.912.3 ± 1.59.7 ± 1.1
Analog 3 -4-Chlorophenyl5.1 ± 0.67.8 ± 0.96.2 ± 0.7
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.20.9 ± 0.15

Note: The data presented are for illustrative purposes only.

From this primary screen, "hit" compounds with significant cytotoxic activity (e.g., IC₅₀ < 10 µM) can be identified. The structure-activity relationship (SAR) can be initially explored by comparing the activity of analogs with different substituents at the C7 position. For instance, the example data suggests that electron-withdrawing groups on the phenyl ring at C7 may enhance cytotoxic activity.

Secondary Screening: Elucidating the Mechanism of Action

Once potent cytotoxic compounds are identified, the next logical step is to investigate their mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[8]

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

The Annexin V-FITC/PI assay is a widely used method to detect apoptosis by flow cytometry.[8] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Workflow for Apoptosis Detection:

G A Cell Treatment with Hit Compound (at IC₅₀ concentration for 24-48h) B Cell Harvesting and Washing (Trypsinization and cold PBS) A->B C Staining with Annexin V-FITC and PI B->C D Incubation (15 min, room temperature, in the dark) C->D E Flow Cytometry Analysis D->E F Quantification of Apoptotic Cells E->F

Caption: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.

Detailed Protocol for the Annexin V-FITC/PI Assay

Materials:

  • Hit this compound analog(s)

  • Selected cancer cell line (e.g., the most sensitive line from the primary screen)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the hit compound at its IC₅₀ concentration for 24-48 hours.[8] Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[8]

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

An increase in the population of Annexin V-positive cells in the treated sample compared to the control indicates that the compound induces apoptosis.

Future Directions: Target Identification and In Vivo Studies

The biological screening outlined in this guide provides a solid foundation for the initial characterization of this compound analogs. Promising compounds that demonstrate potent and selective cytotoxicity, coupled with the ability to induce apoptosis, should be advanced to further studies. These may include:

  • Kinase Profiling: Screening the active compounds against a panel of cancer-related kinases to identify potential molecular targets.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in animal models of cancer.

  • Pharmacokinetic and Toxicological Studies: Assessing the drug-like properties and safety profile of the most promising candidates.

Conclusion

The systematic biological screening of this compound analogs, as detailed in this guide, provides a robust framework for the identification of novel anticancer drug candidates. By employing a tiered approach, from broad cytotoxicity screening to more focused mechanistic studies, researchers can efficiently identify and prioritize compounds for further preclinical and clinical development. The key to success lies in the rigorous application of validated assays, careful data interpretation, and a scientifically driven approach to understanding the structure-activity relationships within this promising chemical series.

References

Solubility and stability of 1-Benzyl-7-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Benzyl-7-bromo-1H-indazole

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of this compound. As specific experimental data for this compound is not extensively documented in public literature, this document outlines a predictive approach based on its chemical structure and provides robust, field-proven methodologies for its empirical determination. This guide is intended for researchers, medicinal chemists, and formulation scientists in the drug development sector.

Structural and Physicochemical Predictions

This compound is a heterocyclic compound featuring an indazole core, a lipophilic benzyl group at the N1 position, and an electron-withdrawing bromine atom at the 7-position. These features dictate its physicochemical behavior.

  • Indazole Core: The indazole ring system is aromatic and possesses a weakly basic nitrogen atom (N2). Its pKa is crucial for understanding pH-dependent solubility.

  • Benzyl Group: The large, non-polar benzyl substituent significantly increases the molecule's lipophilicity. This suggests that the compound will likely exhibit poor aqueous solubility and a preference for organic solvents.

  • Bromo Group: The bromine atom at position 7 further increases the molecular weight and contributes to the compound's overall hydrophobicity. Its electron-withdrawing nature can also influence the pKa of the indazole core.

Based on this structure, we can predict that this compound is likely a crystalline solid with low aqueous solubility and high permeability, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II compound.

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₁BrN₂Derived from structure.
Molecular Weight 287.16 g/mol Calculated from formula.
Aqueous Solubility Low (<10 µg/mL)Dominance of lipophilic benzyl and bromo groups.
LogP High (>3.5)Contribution from the large non-polar benzyl substituent.
pKa (Basic) 1.0 - 2.5Indazole core is weakly basic; influenced by substituents.
Physical Form Crystalline SolidTypical for rigid, aromatic molecules of this size.

A Systematic Approach to Solubility Determination

A multi-tiered strategy is essential to accurately characterize the solubility profile. This involves determining both thermodynamic and kinetic solubility in various relevant media.

Experimental Workflow for Solubility Assessment

The following diagram outlines a logical workflow for a comprehensive solubility evaluation.

G cluster_prep Phase 1: Preparation cluster_kinetic Phase 2: Kinetic Solubility (Early Discovery) cluster_thermo Phase 3: Thermodynamic Solubility (Gold Standard) A Synthesize/Acquire this compound B Verify Compound Identity & Purity (NMR, LC-MS, >98%) A->B C Prepare DMSO Stock Solution (e.g., 10 mM) B->C F Add Excess Solid to Solvent (e.g., Water, Buffers, Organic Solvents) B->F D Dispense Stock into Aqueous Buffer (e.g., pH 7.4 PBS) C->D E Measure Precipitation via Nephelometry or UV-Vis D->E I Quantify Solute Concentration via HPLC-UV G Equilibrate via Shake-Flask Method (24-48h at controlled temp.) F->G H Filter/Centrifuge to Remove Undissolved Solid G->H H->I G cluster_method_dev Phase 1: Method Development cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Validation A Develop HPLC-UV Method (C18 column, ACN/H2O gradient) B Establish Peak Purity (using DAD/PDA detector) A->B C Prepare Compound Solution (e.g., in ACN/H2O) B->C D Acid Hydrolysis (e.g., 0.1N HCl, 60°C) C->D E Base Hydrolysis (e.g., 0.1N NaOH, 60°C) C->E F Oxidation (e.g., 3% H2O2, RT) C->F G Thermal Stress (e.g., Solid & Solution, 80°C) C->G H Photostability (ICH Q1B light exposure) C->H I Analyze Stressed Samples via HPLC-UV D->I E->I F->I G->I H->I J Assess Peak Purity of Parent Peak in presence of degradants I->J K Identify & Characterize Degradants (LC-MS) J->K

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 1-Benzyl-7-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical exploration of the potential mechanism of action of the novel synthetic compound, 1-Benzyl-7-bromo-1H-indazole. As a Senior Application Scientist, my objective is to synthesize the existing knowledge on the indazole scaffold and its derivatives to propose a scientifically grounded hypothesis for the biological activity of this specific molecule. This guide is structured to facilitate further research and drug development efforts by providing not only a theoretical framework but also actionable experimental protocols.

The Indazole Scaffold: A Privileged Motif in Medicinal Chemistry

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in drug discovery.[1] Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets have led to the development of numerous therapeutic agents. Several FDA-approved drugs, such as the anti-cancer agents pazopanib and axitinib, and the antiemetic granisetron, feature the indazole nucleus, underscoring its clinical significance.[1][2][3] Indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[1][2][3][4][5]

Deconstructing this compound: A Hypothesis on its Mechanism of Action

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, an analysis of its structural features in the context of known bioactivities of related compounds allows for the formulation of a compelling hypothesis.

Hypothesized Mechanism of Action: this compound is postulated to function as a multi-targeted kinase inhibitor , with potential secondary effects on other cellular processes such as ion channel modulation and induction of apoptosis. This hypothesis is predicated on the following lines of evidence:

  • The Indazole Core as a Kinase Hinge-Binder: The nitrogen atoms of the indazole ring system are adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of various protein kinases. This interaction is a hallmark of many Type I and Type II kinase inhibitors. The planar nature of the indazole scaffold facilitates favorable stacking interactions within the active site.

  • The Role of the 1-Benzyl Group: The N1-benzyl substituent likely plays a crucial role in conferring selectivity and potency. This bulky, hydrophobic group can occupy a specific hydrophobic pocket adjacent to the ATP-binding site, a common feature exploited in the design of selective kinase inhibitors. For instance, studies on 1-benzyl-1H-pyrazole derivatives have demonstrated their potential as potent RIP1 kinase inhibitors in the context of necroptosis.[6]

  • The Influence of the 7-Bromo Substitution: Halogen atoms, particularly bromine, are known to modulate the electronic properties of a molecule and can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a protein target. Furthermore, research on 7-bromo-1H-indazole suggests it may have anticancer activity through the inhibition of chloride ion channels in cancer cells. The bromo-substituent in other heterocyclic compounds has also been associated with enhanced cytotoxic effects.[7]

  • Anticipated Biological Activities: Based on the activities of structurally related compounds, this compound is expected to exhibit:

    • Anticancer Activity: Through the inhibition of key kinases involved in cell proliferation, survival, and angiogenesis, such as VEGFR-2, and the induction of apoptosis.[8][9]

    • Anti-inflammatory Activity: By targeting kinases in inflammatory signaling pathways, such as COX-2, and reducing the production of pro-inflammatory cytokines.[4][5][10]

Proposed Molecular Targets and Signaling Pathways

Based on the hypothesized mechanism, the following molecular targets and signaling pathways are proposed for this compound:

Primary Targets (Kinases):

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptors (FGFRs), and Epidermal Growth Factor Receptor (EGFR) are plausible targets, given the prevalence of indazole-based inhibitors for these kinases.[8][11]

  • Serine/Threonine Kinases: Polo-like Kinase 4 (PLK4) and other kinases involved in cell cycle regulation are potential targets.[12]

  • Non-receptor Tyrosine Kinases: Members of the Src family of kinases.

Potential Secondary Targets:

  • Chloride Ion Channels: As suggested by studies on 7-bromo-1H-indazole.

  • Cyclooxygenase (COX) Enzymes: Particularly COX-2, a key enzyme in the inflammatory response.[5]

The inhibition of these targets would likely lead to the modulation of downstream signaling pathways critical for cell fate and function. A proposed signaling pathway that could be targeted by this compound is depicted below:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation & Survival TF->Proliferation Angiogenesis Angiogenesis TF->Angiogenesis Compound This compound Compound->RTK Inhibition

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols for Mechanism of Action Validation

To empirically validate the hypothesized mechanism of action of this compound, a series of well-defined experimental protocols are proposed.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of purified kinases.

Methodology: In Vitro Kinase Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, DTT, and ATP at a concentration close to the Kₘ for the specific kinase.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and the diluted compound or DMSO (vehicle control).

  • Initiate Reaction: Add the ATP solution to start the kinase reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop Reaction and Detect ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Assays for Anticancer Activity

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Methodology: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis and Cell Cycle Analysis

Objective: To determine if the compound induces apoptosis and/or causes cell cycle arrest.

Methodology: Flow Cytometry

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound for a specified time.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Treat cells with the compound.

    • Harvest and fix the cells in cold ethanol.

    • Treat with RNase A to remove RNA.

    • Stain the cellular DNA with PI.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the proposed signaling pathways.

Methodology:

  • Cell Lysis: Treat cells with the compound, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)
VEGFR-2To be determined
FGFR1To be determined
EGFRTo be determined
PLK4To be determined
COX-2To be determined

Table 2: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC₅₀ (µM) after 48h
MCF-7To be determined
A549To be determined
HCT116To be determined

Conclusion

While the precise mechanism of action of this compound awaits empirical validation, the structural alerts within the molecule, coupled with the extensive literature on the bioactivities of the indazole scaffold, strongly suggest its role as a kinase inhibitor with potential applications in oncology and inflammatory diseases. The proposed experimental workflows in this guide provide a robust framework for elucidating its molecular targets and cellular effects, thereby paving the way for its further development as a potential therapeutic agent. The convergence of computational insights and rigorous experimental validation will be paramount in unlocking the full therapeutic potential of this promising compound.

References

Navigating the Synthesis and Application of 1-Benzyl-7-bromo-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers, scientists, and drug development professionals engaged in the exploration of novel kinase inhibitors and other therapeutic agents, the indazole scaffold represents a cornerstone of modern medicinal chemistry. Its inherent ability to mimic the purine core of ATP allows for potent and selective interactions with the ATP-binding pockets of a multitude of protein kinases. This guide focuses on a specific, yet significant derivative: 1-Benzyl-7-bromo-1H-indazole. While not a readily available, off-the-shelf compound, its strategic design embodies key features for targeted drug development. The presence of the benzyl group at the N1 position offers a vector for modulating pharmacokinetic properties, while the bromine atom at the 7-position serves as a versatile synthetic handle for further chemical elaboration and structure-activity relationship (SAR) studies.

This in-depth technical guide provides a comprehensive overview of sourcing strategies, synthetic methodologies, and the underlying scientific rationale for the utilization of this compound in drug discovery. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering researchers to confidently incorporate this valuable building block into their research and development pipelines.

Sourcing and Procurement: A Landscape of Custom Synthesis

A thorough investigation of the current chemical supplier landscape reveals that this compound is not a commonly stocked research chemical. While related compounds such as 1-Benzyl-5-bromo-1H-indazole and the parent 7-Bromo-1H-indazole are commercially available from various vendors, the specific 1,7-disubstituted isomer requires a more tailored procurement approach. Researchers have two primary avenues for obtaining this compound:

  • Custom Synthesis: Engaging a contract research organization (CRO) specializing in custom chemical synthesis is the most direct route. This ensures high purity and characterization of the final product.

  • In-house Synthesis: For laboratories equipped with organic synthesis capabilities, in-house preparation offers greater control over the process and can be more cost-effective for larger quantities.

The following table summarizes the availability of closely related analogs, highlighting the specialized nature of the target compound.

Compound NameCAS NumberRepresentative Supplier(s)Availability
7-Bromo-1H-indazole53857-58-2Sigma-Aldrich, BiosynthStock
1-Benzyl-5-bromo-1H-indazole1087160-01-7BLD PharmStock
1-benzyl-7-bromo-3,5-dimethyl-1H-indazole2969234-03-3AOBChemInquire
This compound 1269399-79-1 Primarily Custom Synthesis Not Readily Stocked

Synthetic Strategies: A Step-by-Step Protocol for In-House Preparation

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 7-Bromo-1H-indazole. The core principle involves the selective N-alkylation of the indazole ring system.

Experimental Protocol: N-Benzylation of 7-Bromo-1H-indazole

This protocol is a robust and well-established method for the N-alkylation of indazoles, adapted for the specific synthesis of this compound.

Materials:

  • 7-Bromo-1H-indazole (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-Bromo-1H-indazole in DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the indazole nitrogen.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Causality of Experimental Choices:

  • Base Selection: Potassium carbonate is a mild and effective base for the deprotonation of the indazole N-H, facilitating the nucleophilic attack on the benzyl bromide.

  • Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction.

  • Purification: Column chromatography is essential to separate the desired N1-benzylated product from any unreacted starting material and potential N2-benzylated isomer, ensuring high purity of the final compound.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification A 7-Bromo-1H-indazole D Reaction Mixture A->D B Benzyl bromide B->D C K₂CO₃, DMF C->D E Crude Product D->E Stirring at RT F Quench with Water E->F G Ethyl Acetate Extraction F->G H Brine Wash G->H I Drying (Na₂SO₄) & Concentration H->I J Silica Gel Chromatography I->J K Pure this compound J->K

Synthetic Workflow for this compound

The Indazole Scaffold in Kinase Inhibition: A Mechanistic Overview

The indazole core is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its bicyclic structure, containing both a benzene and a pyrazole ring, allows it to function as an ATP mimetic, effectively competing with endogenous ATP for the kinase active site.[2] Several FDA-approved drugs, such as the anti-cancer agents Axitinib and Pazopanib, feature the indazole moiety.[2]

The general mechanism of action for many indazole-based kinase inhibitors involves the formation of key hydrogen bonding interactions with the hinge region of the kinase's ATP-binding pocket. The nitrogen atoms of the pyrazole ring are crucial for this interaction.

The diagram below depicts a generalized interaction of an indazole-based inhibitor with a kinase active site.

G cluster_kinase Kinase Active Site hinge Hinge Region (Amino Acid Residues) pocket Hydrophobic Pocket inhibitor Indazole-Based Inhibitor (e.g., this compound) inhibitor->hinge Hydrogen Bonds (N-H --- O=C) (N --- H-N) inhibitor->pocket Hydrophobic Interactions (Benzyl & Bromo Substituents)

Generalized Kinase Inhibition by an Indazole Scaffold

In the context of this compound, the benzyl group can occupy a hydrophobic pocket within the active site, enhancing binding affinity and selectivity. The bromine atom at the 7-position can be further functionalized to probe additional interactions or to fine-tune the physicochemical properties of the molecule. This strategic placement of substituents makes it a valuable starting point for the development of potent and selective kinase inhibitors.[3][4]

Quality Control and Characterization: Ensuring Scientific Integrity

To ensure the reliability of experimental data, rigorous quality control and characterization of the synthesized this compound are paramount. A multi-technique approach is recommended to confirm the identity, purity, and structural integrity of the compound.

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural Elucidation and ConfirmationCharacteristic chemical shifts and coupling constants for the benzyl and bromo-indazole moieties.
Mass Spectrometry (MS) Molecular Weight VerificationA molecular ion peak corresponding to the exact mass of C₁₄H₁₁BrN₂.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak indicating high purity (typically >95%).
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorption bands for aromatic C-H, C=C, and C-N bonds.

A detailed protocol for the quality control of a related compound, 6-Bromo-1H-indazole, can be found in the literature and serves as a valuable reference for establishing analytical methods.[5]

Conclusion and Future Directions

This compound, while not a readily available chemical, represents a strategically designed building block for medicinal chemists and drug discovery professionals. Its synthesis is achievable through a straightforward N-alkylation of the commercially available 7-Bromo-1H-indazole. The inherent properties of the indazole core, combined with the specific substitution pattern of this derivative, make it a promising scaffold for the development of novel kinase inhibitors and other therapeutic agents. The benzyl group provides a means to enhance hydrophobic interactions within the target protein, while the bromo substituent offers a versatile handle for further chemical modifications. By understanding the sourcing, synthesis, and mechanistic basis for its application, researchers can effectively leverage this compound to advance their drug discovery programs. Future work in this area will likely focus on the elaboration of the 7-bromo position to explore new chemical space and to develop next-generation therapeutics with improved efficacy and safety profiles.

References

Safety and handling of 1-Benzyl-7-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Benzyl-7-bromo-1H-indazole: Safety, Handling, and Application

Introduction

This compound is a substituted indazole derivative that serves as a critical structural motif and versatile intermediate in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged structure," frequently appearing in molecules with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The strategic placement of the benzyl group at the N1 position and the bromine atom at the C7 position provides two key vectors for synthetic diversification, making this compound a valuable building block for creating complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the essential technical information for the safe handling, synthesis, purification, and characterization of this compound. By grounding protocols in established chemical principles and citing authoritative sources, this document aims to empower scientists to utilize this compound effectively and safely in their research endeavors.

Compound Identification and Physicochemical Properties

A clear identification of the material is the first step in any laboratory workflow. The key identifiers and computed physicochemical properties for this compound are summarized below.

PropertyValueSource
CAS Number 1351668-27-3[3]
Molecular Formula C₁₄H₁₁BrN₂[4]
Molecular Weight 287.16 g/mol [4]
Appearance Solid (Expected)General Knowledge
InChI Key N/AN/A
Canonical SMILES C1=CC=C(C=C1)CN2C=C3C(=C2)C=CC=C3BrGeneral Knowledge

Safety and Hazard Communication

Handling this compound requires a thorough understanding of its potential hazards. While specific toxicological data for this exact compound is limited, information from Safety Data Sheets (SDS) for it and structurally related bromo-indazoles provides a strong basis for risk assessment.[3][5][6]

GHS Hazard Classification

Based on available data, the compound is classified with the following hazards.[3][5]

PictogramGHS CodeHazard StatementPrecautionary Codes
alt text
H302Harmful if swallowed.P264, P270, P301+P310
H315Causes skin irritation.P280, P302+P352, P332+P313
H319Causes serious eye irritation.P305+P351+P338
Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safety is paramount when handling this chemical. The following workflow outlines the critical steps from hazard assessment to proper disposal.

G cluster_prep Preparation & Assessment cluster_controls Exposure Controls cluster_ops Operational Safety cluster_post Post-Operation A Hazard Identification (Review SDS) [H302, H315, H319] B Risk Assessment (Evaluate quantities, procedure) A->B C Select Controls B->C D Engineering Controls (Fume Hood) C->D E Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat C->E F Safe Handling - Avoid dust generation - Use in well-ventilated area - Wash hands after use D->F E->F G Emergency Procedures - Spill Kit Ready - Eyewash/Shower Access F->G H Decontamination (Clean work area, tools) G->H I Waste Disposal (Segregate as hazardous waste) H->I J Store Locked Up (P405) H->J

Caption: Workflow for Safe Handling of this compound.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[3][5]

  • If on Skin: Wash with plenty of water and soap. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[3][5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][6]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

Fire-Fighting Measures:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Wear self-contained breathing apparatus for firefighting if necessary.[5]

  • Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[6]

Synthesis and Purification

The synthesis of this compound is typically achieved via the N-alkylation of 7-bromo-1H-indazole with benzyl bromide. This is a standard transformation in heterocyclic chemistry, relying on the deprotonation of the indazole nitrogen to form a nucleophile that subsequently displaces the bromide from benzyl bromide.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the N-benzylation of indazoles and related heterocycles.[7][8]

Objective: To synthesize this compound from 7-bromo-1H-indazole.

Materials:

  • 7-Bromo-1H-indazole (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 7-bromo-1H-indazole (1.0 eq) and the chosen solvent (e.g., DMF).

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature. The use of a strong base like potassium carbonate facilitates the deprotonation of the indazole N-H.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature (or gently heat to 50-60 °C if the reaction is slow) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine, to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Purification by Crystallization

Crystallization is an effective method for purifying the solid crude product, based on the principle of differential solubility.[9]

Objective: To purify crude this compound.

Procedure:

  • Solvent Selection: Screen for a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/heptane). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals, whereas rapid cooling can trap impurities.

  • Crystal Formation: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques should be employed.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purityAromatic protons (from benzyl and indazole rings), a singlet for the benzylic CH₂ (~5.5-6.0 ppm), and absence of the indazole N-H proton.[4][10]
¹³C NMR Carbon skeleton confirmationSignals corresponding to all 14 unique carbon atoms in the molecule.
Mass Spec (MS) Molecular weight confirmationA molecular ion peak [M+H]⁺ at m/z ≈ 287/289, showing the characteristic isotopic pattern for a single bromine atom.[4]
HPLC Purity assessmentA single major peak, allowing for quantification of purity (e.g., >95%).

Applications in Drug Discovery

The indazole nucleus is a cornerstone in modern medicinal chemistry.[1] this compound is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its utility stems from the two distinct points of chemical reactivity:

  • The C7-Bromine: This position is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, enabling the exploration of the chemical space around the indazole core to optimize biological activity.

  • The N1-Benzyl Group: While often used as a protecting group, the benzyl moiety can also play a crucial role in binding to biological targets. Its presence influences the overall lipophilicity and steric profile of the molecule.

G A This compound (Building Block) B Cross-Coupling Reaction (e.g., Suzuki Coupling) A->B D Diversified Indazole Derivative (Potential Bioactive Molecule) B->D C Arylboronic Acid C->B E Screening & Lead Optimization D->E F Drug Candidate E->F

Caption: Role as an intermediate in a drug discovery cascade.

The ability to functionalize the C7 position makes this compound particularly useful for developing inhibitors of protein kinases, a class of enzymes frequently targeted in cancer therapy.[11]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is typically room temperature, though refrigeration can also be used for long-term storage.

  • Stability: The compound is generally stable under recommended storage conditions.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3][12]

  • Decomposition: Hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[6]

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Benzyl-7-bromo-1H-indazole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Indazole derivatives have been extensively investigated and have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[1][3][4] Several FDA-approved small molecule drugs, particularly kinase inhibitors, feature the indazole motif, highlighting its importance in modern drug discovery.[4][5] The compound 1-Benzyl-7-bromo-1H-indazole belongs to this promising class of molecules. Its structural features suggest that it may act as an inhibitor of key cellular signaling pathways, making it a valuable tool for investigation in various cell-based assays.

These application notes provide a comprehensive guide for the use of this compound in fundamental cancer research and drug discovery workflows. We will delve into its presumed mechanism of action, provide detailed protocols for its application in cell-based assays, and offer insights into data interpretation.

Physicochemical Properties and Handling

A critical first step in utilizing any compound for in vitro studies is understanding its physicochemical properties to ensure proper handling and accurate experimental results.

PropertyValue/RecommendationSource
Molecular FormulaC₁₄H₁₁BrN₂N/A
Molecular Weight287.16 g/mol N/A
AppearanceLikely a solid[6]
Solubility
Stock SolutionPrepare a 10 mM stock solution in 100% DMSO.[6]
Working SolutionDilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration is typically ≤0.5% to avoid solvent-induced cytotoxicity.[7]

Note on Solubility Determination: While indazole derivatives are generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO), it is best practice to experimentally determine the kinetic solubility in your specific aqueous buffer (e.g., PBS, pH 7.4). A recommended protocol for this can be found in the "Experimental Protocols" section.[6]

Proposed Mechanism of Action: A Putative Kinase Inhibitor

The indazole scaffold is a well-established pharmacophore for kinase inhibitors.[5] Many indazole-containing compounds exert their anti-cancer effects by competing with ATP for binding to the active site of various protein kinases, thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and apoptosis.[3][5] Prominent examples of kinases targeted by indazole derivatives include Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][8]

Given its structure, it is hypothesized that this compound may function as a kinase inhibitor. The benzyl group can engage in hydrophobic interactions within the ATP-binding pocket, while the indazole core can form key hydrogen bonds. The bromo-substituent can further influence binding affinity and selectivity. Therefore, a primary application of this compound in cell-based assays is to investigate its effects on cancer cell proliferation and survival, and to identify its potential kinase targets.

Kinase_Inhibition_Pathway This compound This compound Kinase (e.g., EGFR, ALK) Kinase (e.g., EGFR, ALK) This compound->Kinase (e.g., EGFR, ALK) Inhibits Substrate_Protein Substrate_Protein Kinase (e.g., EGFR, ALK)->Substrate_Protein Phosphorylates ATP ATP ATP->Kinase (e.g., EGFR, ALK) Binds Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition Downstream_Signaling->Apoptosis_Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for foundational cell-based assays to characterize the biological activity of this compound.

MTT Assay for Cell Viability and Proliferation

This colorimetric assay is a robust method for assessing the effect of a compound on cell viability by measuring the metabolic activity of living cells.[9]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[9][10] The amount of formazan produced is proportional to the number of living cells.[10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final concentrations should typically range from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM).[12][13] Replace the medium in the wells with 100 µL of the medium containing the test compound or vehicle control (DMSO, final concentration ≤0.5%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Day4_5 Day 4/5 Seed_Cells Seed Cells in 96-well Plate Compound_Treatment Treat with this compound Seed_Cells->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubate Incubate (2-4h) MTT_Addition->Incubate Solubilization Add DMSO to Dissolve Formazan Incubate->Solubilization Read_Absorbance Read Absorbance at 570 nm Solubilization->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[16]

Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which is cleaved by active caspases 3 and 7, releasing aminoluciferin.[17] This product is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to caspase activity.[16][17]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.[18] Include a positive control for apoptosis induction (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[18]

  • Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate using an MTT or other viability assay). Compare the caspase activity in treated cells to the vehicle control.

Caspase_Glo_Workflow Seed_and_Treat Seed Cells and Treat with Compound Add_Reagent Add Caspase-Glo® 3/7 Reagent Seed_and_Treat->Add_Reagent Incubate_RT Incubate at Room Temperature (1-3h) Add_Reagent->Incubate_RT Measure_Luminescence Measure Luminescence Incubate_RT->Measure_Luminescence Data_Analysis Analyze Caspase 3/7 Activity Measure_Luminescence->Data_Analysis

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Western Blotting for Kinase Pathway Modulation

Western blotting is a powerful technique to investigate if this compound inhibits the phosphorylation of specific kinases or their downstream substrates.[19]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the protein of interest.[19]

Protocol:

  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-proteins) to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (unphosphorylated) form of the kinase.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Calculate the ratio of phosphorylated to total protein to determine the extent of inhibition.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Benzyl-7-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents, including kinase inhibitors for oncology and treatments for inflammatory diseases.[1][2] The functionalization of the indazole core is pivotal for modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds. Among the various positions on the indazole ring, C7 functionalization offers a strategic vector for structural diversification.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern drug discovery and development.[3]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 1-Benzyl-7-bromo-1H-indazole, a key intermediate for the synthesis of novel 7-aryl-1H-indazole derivatives. The N-benzyl protecting group offers stability and can be readily removed if required, making this substrate particularly useful in multi-step synthetic campaigns. We will delve into a detailed, field-proven protocol, explain the rationale behind the selection of reagents and conditions, and provide troubleshooting insights to ensure successful implementation in your laboratory.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle broadly consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex R¹-Pd(II)L₂-X (Palladacycle) Pd0->PdII_complex R¹-X OxAdd Oxidative Addition PdII_R1R2_complex R¹-Pd(II)L₂-R² PdII_complex->PdII_R1R2_complex [R²-B(OH)₃]⁻ Transmetalation Transmetalation PdII_R1R2_complex->Pd0 Product R¹-R² (Coupled Product) PdII_R1R2_complex->Product RedElim Reductive Elimination Substrate R¹-X (this compound) Boronic_Acid R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) Borate [R²-B(OH)₃]⁻ Base->Borate OH⁻

References

Application Notes and Protocols: The 1-Benzyl-7-bromo-1H-indazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of the 1-benzyl-7-bromo-1H-indazole scaffold. This document provides in-depth synthetic protocols, biological evaluation methodologies, and insights into the structure-activity relationships that underscore the utility of this privileged heterocyclic system, with a particular focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

The Strategic Importance of the Indazole Nucleus in Drug Discovery

The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases.[1] This has led to the development of several FDA-approved drugs containing the indazole moiety, such as the anti-cancer agents Niraparib and Axitinib.[2][3]

The this compound variant is a particularly versatile starting point for library synthesis. The benzyl group at the N1 position can influence solubility and metabolic stability, while the bromine atom at the C7 position serves as a crucial synthetic handle for introducing further chemical diversity through cross-coupling reactions. This strategic placement of functional groups allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Synthesis of the this compound Scaffold

The synthesis of the title scaffold is a well-established, two-step process commencing from the commercially available 7-amino-1H-indazole. The protocol involves a Sandmeyer reaction to introduce the bromo-substituent, followed by a regioselective N-benzylation.

Synthetic Workflow Diagram

Synthetic Workflow Start 7-Amino-1H-indazole Intermediate 7-Bromo-1H-indazole Start->Intermediate Step 1: Sandmeyer Reaction Step1_reagents HBr, NaNO2, CuBr FinalProduct This compound Intermediate->FinalProduct Step 2: N-Benzylation Step2_reagents Benzyl bromide, Base (e.g., KOH)

References

Lack of Publicly Available Research on the Anti-inflammatory Activity of 1-Benzyl-7-bromo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Upon conducting a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of publicly available research specifically investigating the anti-inflammatory activity of 1-Benzyl-7-bromo-1H-indazole derivatives. While the broader class of indazole derivatives has been a subject of interest in medicinal chemistry for their potential anti-inflammatory properties, this specific subclass does not appear to have been extensively studied or reported in accessible scientific journals, databases, or other scholarly resources.

Therefore, it is not possible to provide detailed, evidence-based Application Notes and Protocols as requested, as the foundational experimental data, mechanistic studies, and established methodologies for this particular compound are not available in the public domain. The creation of such a document would require primary research data that has not yet been published.

For researchers interested in the anti-inflammatory potential of novel compounds, we recommend exploring the extensive literature on well-characterized indazole derivatives as a starting point. This can provide a strong theoretical and methodological framework for investigating new chemical entities like this compound derivatives.

Should you wish to proceed with an investigation into this novel compound class, a general workflow would typically involve:

  • Chemical Synthesis and Characterization: The first step would be the synthesis and purification of the this compound derivatives, followed by structural confirmation using techniques such as NMR, Mass Spectrometry, and Elemental Analysis.

  • In Vitro Screening: Initial biological evaluation would likely involve a series of in vitro assays to assess the compound's potential to modulate inflammatory pathways in relevant cell lines (e.g., macrophages, endothelial cells). This could include:

    • Cytotoxicity Assays: To determine the non-toxic concentration range of the compounds.

    • Nitric Oxide (NO) Production Assays: To measure the inhibition of NO, a key inflammatory mediator.

    • Pro-inflammatory Cytokine Assays: To quantify the effect on the production of cytokines like TNF-α, IL-6, and IL-1β using methods such as ELISA.

    • Enzyme Inhibition Assays: To investigate the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2).

  • Mechanism of Action Studies: For promising candidates, further studies would be necessary to elucidate the underlying mechanism of action. This might involve investigating the compound's effect on key signaling pathways such as NF-κB and MAPK pathways using techniques like Western blotting and reporter gene assays.

  • In Vivo Efficacy Studies: Compounds that demonstrate significant in vitro activity would then be evaluated in animal models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide-induced systemic inflammation.

It is important to emphasize that the above is a generalized approach and the specific design of experiments would need to be developed based on the chemical properties of the compounds and the specific research questions being addressed.

We encourage the scientific community to share their findings to advance our collective understanding of novel therapeutic agents. Should research on the anti-inflammatory activity of this compound derivatives be published in the future, a detailed application note and protocol guide could then be developed.

Application Notes and Protocols for the Investigation of 1-Benzyl-7-bromo-1H-indazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology Research

The indazole moiety is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] In the realm of oncology, indazole derivatives have emerged as a cornerstone for the development of targeted therapies. Several FDA-approved anti-cancer drugs, such as Axitinib, Pazopanib, and Entrectinib, feature the indazole core, highlighting its importance as a pharmacophore for kinase inhibition.[1][2] These agents have demonstrated efficacy in treating various malignancies by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

While extensive research has been conducted on various substituted indazoles, this guide focuses on providing a comprehensive framework for the preclinical evaluation of 1-Benzyl-7-bromo-1H-indazole , a novel derivative. Although specific studies on this particular compound are not yet prevalent in the public domain, its structural similarity to other biologically active indazoles suggests its potential as an anticancer agent. The strategic placement of a benzyl group at the N1 position and a bromine atom at the C7 position may confer unique pharmacological properties, influencing its potency, selectivity, and mechanism of action.

This document serves as a detailed guide for researchers, scientists, and drug development professionals to systematically investigate the anticancer potential of this compound in various cancer cell lines. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for key in vitro assays.

Part 1: Initial Characterization and Cytotoxicity Profiling

The first step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. This is typically achieved through cytotoxicity assays, which measure the concentration-dependent reduction in cell viability upon exposure to the compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the compound required to inhibit cell growth by 50%.

The MTT Assay: A Colorimetric Approach to Measuring Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive method for quantifying cell viability.[3][4] The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.[3]

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay and Data Analysis seed Seed cancer cells in a 96-well plate incubate1 Incubate overnight (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of this compound incubate1->treat controls Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for determining the IC50 of a test compound using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Harvest cancer cells from a sub-confluent culture using trypsinization.

    • Perform a cell count and determine cell viability using a hemocytometer and Trypan Blue exclusion.

    • Seed the cells into a 96-well flat-bottom plate at an optimized density (typically 5,000-10,000 cells per well in 100 µL of complete culture medium).[5] The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the end of the assay.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).

    • Incubate the plate for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[5]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[3][5]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Hypothetical IC50 Data for this compound

Cell LineCancer TypeIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Positive Control)
MCF-7Breast Adenocarcinoma8.50.9
A549Lung Carcinoma12.31.2
K562Chronic Myeloid Leukemia5.20.5
PC-3Prostate Adenocarcinoma15.81.5
HEK-293Normal Human Embryonic Kidney> 502.5

This table presents hypothetical data for illustrative purposes. A higher IC50 value against a normal cell line like HEK-293 compared to cancer cell lines would suggest a degree of selectivity for cancer cells.[6]

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Induction

A significant reduction in cell viability by a compound often points towards the induction of programmed cell death, or apoptosis. Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptotic and Necrotic Cells

The Annexin V/PI assay is a widely used flow cytometry-based method to detect and quantify apoptosis.[7] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells where PS has translocated to the outer membrane.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[7]

Workflow for Apoptosis Detection

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry Analysis treat Treat cells with this compound at IC50 concentration incubate Incubate for 24-48 hours treat->incubate harvest Harvest both adherent and floating cells incubate->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate_stain Incubate in the dark stain->incubate_stain acquire Acquire data on a flow cytometer incubate_stain->acquire analyze Analyze dot plots to quantify cell populations acquire->analyze

Caption: Experimental workflow for the detection of apoptosis using Annexin V/PI staining and flow cytometry.

Detailed Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

    • After incubation, collect the culture medium, which contains floating (potentially apoptotic) cells.[8]

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the floating cells from the medium with the trypsinized adherent cells. This step is crucial to ensure all cell populations are analyzed.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.[9]

  • Staining:

    • Wash the cell pellet twice with cold PBS.[8]

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[7]

    • The cell populations can be distinguished as follows:

      • Live cells: Annexin V-negative and PI-negative (Lower Left quadrant).

      • Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).

      • Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant).

Part 3: Investigating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phases) and subsequent apoptosis.

Propidium Iodide Staining for DNA Content Analysis

Cell cycle analysis can be performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide (PI).[9][10] Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[10] This allows for the differentiation of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells with a normal (2N) DNA content.

  • S phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.

  • G2/M phase: Cells that have completed DNA replication, with a 4N DNA content.

Workflow for Cell Cycle Analysis

G cluster_0 Cell Treatment & Harvesting cluster_1 Fixation & Staining cluster_2 Flow Cytometry & Analysis treat Treat cells with this compound harvest Harvest and wash cells treat->harvest fix Fix cells in cold 70% ethanol harvest->fix wash_fix Wash to remove ethanol fix->wash_fix rnase Treat with RNase A to remove RNA wash_fix->rnase stain Stain with Propidium Iodide rnase->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze histograms to determine cell cycle distribution acquire->analyze

Caption: A streamlined workflow for analyzing cell cycle distribution using propidium iodide staining.

Detailed Protocol: Cell Cycle Analysis by PI Staining

  • Cell Preparation and Fixation:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[9][11]

    • Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[9][11]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[12] RNase A treatment is essential as PI can also bind to double-stranded RNA.[9]

    • Incubate for 30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, ensuring that the PI fluorescence is collected on a linear scale.[12]

    • Use pulse processing (e.g., plotting pulse area vs. pulse width) to gate out doublets and aggregates, ensuring that only single cells are analyzed.[11]

    • The resulting DNA content histogram can be analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Part 4: Potential Signaling Pathways and Future Directions

The anticancer activity of indazole derivatives is often attributed to their ability to inhibit protein kinases.[1][2] For example, some indazole compounds have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins (upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2) and activating caspases.[6][13] Others may affect pathways like the p53/MDM2 axis.[6][14]

Hypothetical Signaling Pathway for an Indazole Derivative

G compound This compound kinase Target Kinase (e.g., VEGFR, MAPK) compound->kinase Inhibition bcl2 Bcl-2 (Anti-apoptotic) kinase->bcl2 Downregulation bax Bax (Pro-apoptotic) kinase->bax Upregulation cell_cycle Cell Cycle Arrest (G2/M) kinase->cell_cycle Induction caspase9 Caspase-9 bcl2->caspase9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway illustrating how an indazole derivative might induce apoptosis and cell cycle arrest.

Further investigations into the mechanism of action of this compound would involve Western blotting to assess the expression levels of key proteins in these pathways, as well as kinase profiling assays to identify its specific molecular targets.

Conclusion

This guide provides a comprehensive set of protocols and a strategic framework for the initial in vitro evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, and its ability to induce apoptosis and cell cycle arrest, researchers can build a strong foundation for further preclinical and clinical development. The versatility of the indazole scaffold continues to make it a promising area for the discovery of novel and effective cancer therapies.

References

Application Note: A Comprehensive Protocol for Kinase Selectivity and Potency Profiling of 1-Benzyl-7-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole heterocyclic scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved protein kinase inhibitors.[1][2][3] Its unique structure facilitates critical hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases.[4] This application note presents a detailed, field-proven protocol for the comprehensive in vitro characterization of novel indazole-based compounds, using 1-Benzyl-7-bromo-1H-indazole as a representative example. We describe a two-phase approach: an initial broad selectivity screen to identify potential kinase targets, followed by a quantitative potency assessment (IC₅₀ determination) for the most promising hits. The methodologies detailed herein utilize the robust and highly sensitive ADP-Glo™ luminescent kinase assay platform, which provides a universal method for measuring kinase activity by quantifying ADP production.[5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the kinase inhibitory profile of new chemical entities.

Introduction: The Rationale for Kinase Screening

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Consequently, they are a major class of therapeutic targets.[1] The indazole core is frequently employed in the design of kinase inhibitors due to its ability to mimic the adenine moiety of ATP, allowing it to effectively compete for binding in the kinase active site.[2][4] Compounds like Axitinib and Pazopanib, which are approved anti-cancer drugs, feature this core structure.[1][2]

Given this precedent, a new molecule such as this compound warrants a thorough investigation of its potential as a kinase inhibitor. The primary objectives of this screening protocol are:

  • Target Identification: To screen the compound against a diverse panel of protein kinases to identify which enzymes it inhibits. This is often referred to as selectivity or kinome profiling.[8][9]

  • Potency Determination: To quantify the inhibitory strength (IC₅₀ value) of the compound against the identified target(s).[10][11]

This structured approach allows for the efficient identification of lead compounds and provides crucial insights into their potential therapeutic applications and off-target effects.

Assay Principle: The ADP-Glo™ Kinase Assay

To ensure broad applicability across different kinase families, this protocol employs the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[12] The assay's key advantage is its universality; it can be used for virtually any kinase without the need for target-specific antibodies or modified substrates.[5]

The assay is performed in two steps after the initial kinase reaction is complete[5][6]:

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.

  • ADP-to-ATP Conversion & Detection: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the target kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.[6]

Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection K Kinase + Substrate + ATP P Phosphorylated Substrate + ADP K->P Catalysis I This compound (Inhibitor) I->K Inhibition ADP ADP (from Kinase Rxn) ADP_Glo_Reagent ADP-Glo™ Reagent Detect_Reagent Kinase Detection Reagent ADP->Detect_Reagent Converts ADP to ATP ATP_rem Remaining ATP ADP_Glo_Reagent->ADP Depletes ATP ATP_new Newly Synthesized ATP Light Luminescent Signal ATP_new->Light Luciferase/Luciferin Rxn

Caption: Principle of the ADP-Glo™ Kinase Assay.

Experimental Workflow: From Broad Screening to Potency

The characterization of a novel kinase inhibitor is a sequential process. This protocol is designed to first identify potential targets from a large pool and then precisely measure the compound's potency against those specific targets.

start Start: This compound phase1 Phase 1: Kinase Selectivity Profiling (Primary Screen) start->phase1 p1_desc Screen against a large kinase panel at a single high concentration (e.g., 10 µM). Objective: Identify 'hits'. phase1->p1_desc phase2 Phase 2: IC50 Determination (Dose-Response Assay) phase1->phase2 'Hits' with >50% inhibition proceed p2_desc Perform 10-point serial dilution for each 'hit' kinase. Objective: Quantify potency (IC50). phase2->p2_desc analysis Data Analysis & Interpretation phase2->analysis a_desc Calculate % Inhibition. Fit dose-response curves. Summarize IC50 values in a table. analysis->a_desc end End: Characterized Inhibitor Profile analysis->end

Caption: Overall workflow for kinase inhibitor characterization.

Detailed Protocols

Materials and Reagents
  • Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).[13]

  • Kinases: Purified, recombinant human kinases (e.g., from Reaction Biology, Carna Biosciences, or Thermo Fisher Scientific).

  • Substrates: Kinase-specific peptide or protein substrates.

  • Buffers: Kinase-specific reaction buffer (typically provided with the kinase or recommended by the manufacturer, e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[14]

  • ATP: Ultra-Pure ATP solution (provided in the ADP-Glo™ kit).

  • Plates: White, opaque, flat-bottom 384-well assay plates (low-volume).

  • Control Inhibitor: A known broad-spectrum or kinase-specific inhibitor (e.g., Staurosporine) for assay validation.

  • Equipment: Multichannel pipettes, acoustic liquid handler (optional), plate shaker, and a plate-reading luminometer.

Phase 1: Kinase Selectivity Profiling Protocol

This phase aims to rapidly assess the compound's activity against a broad panel of kinases at a single, high concentration to identify potential targets.

1. Compound Plating:

  • In a 384-well plate, add this compound to the appropriate wells to achieve a final assay concentration of 10 µM.
  • Causality: A high concentration (1-10 µM) is used to maximize the chances of detecting even weak interactions, ensuring potential targets are not missed in the initial screen.[15]
  • Include control wells:
  • Negative Control (0% Inhibition): Add an equivalent volume of DMSO vehicle.
  • Positive Control (100% Inhibition): Add a known inhibitor at a concentration that gives maximal inhibition.

2. Kinase/Substrate Addition:

  • Prepare a master mix for each kinase containing the kinase enzyme and its specific substrate in the appropriate kinase reaction buffer.
  • Dispense the kinase/substrate mix into the wells containing the compound and controls.

3. Pre-incubation:

  • Gently mix the plate on a plate shaker for 1 minute.
  • Incubate at room temperature for 10-15 minutes.
  • Causality: This step allows the test compound to bind to the kinase before the enzymatic reaction is initiated, ensuring a more accurate measurement of inhibition.[14]

4. Reaction Initiation:

  • Prepare an ATP solution in kinase buffer. The ATP concentration should be at or near the Michaelis constant (Km) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]
  • Add the ATP solution to all wells to start the kinase reaction.
  • Mix the plate and incubate at 30°C for 60 minutes (or as recommended for the specific kinase).

5. Reaction Termination and Signal Generation:

  • Equilibrate the plate and ADP-Glo™ reagents to room temperature.
  • Add ADP-Glo™ Reagent to all wells to stop the reaction. Mix and incubate for 40 minutes.[13]
  • Add Kinase Detection Reagent to all wells. Mix and incubate for 30-60 minutes to develop the luminescent signal.[13]

6. Data Acquisition:

  • Measure luminescence using a plate-reading luminometer.

7. Data Analysis:

  • Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
  • Identify "hits" as kinases showing significant inhibition (typically >50%).

Phase 2: IC₅₀ Determination Protocol

For each "hit" identified in Phase 1, this protocol determines the compound's potency by measuring inhibition across a range of concentrations.

1. Compound Serial Dilution:

  • Create a 10-point, 3-fold serial dilution of the this compound stock solution in DMSO.
  • Transfer the diluted compound to the assay plate. This will create a dose-response curve ranging from high micromolar to low nanomolar concentrations.

2. Assay Procedure:

  • Follow the exact same procedure as described in Phase 1 (steps 2 through 6), using the serially diluted compound instead of a single concentration.

3. Data Analysis and IC₅₀ Calculation:

  • Calculate the percent inhibition for each concentration point as described previously.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the resulting data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, an in-house analysis tool).[16]
  • The IC₅₀ value is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[10][17]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Kinase Inhibition Profile for this compound

Kinase Target% Inhibition @ 10 µM (Phase 1)IC₅₀ (nM) (Phase 2)
Kinase A95%15
Kinase B88%250
Kinase C12%>10,000
Kinase D99%8
Kinase E65%750
Kinase F2%>10,000
Note: Data are hypothetical and for illustrative purposes only.

Interpretation: Based on this hypothetical data, this compound is a potent inhibitor of Kinase D and Kinase A. It shows moderate activity against Kinases B and E, and is inactive against Kinases C and F. This profile suggests the compound has a degree of selectivity, which is a desirable trait for a therapeutic candidate.[7]

Conclusion

This application note provides a comprehensive and robust framework for the kinase screening of novel indazole-based compounds like this compound. By following this two-phase protocol—combining broad selectivity profiling with precise IC₅₀ determination—researchers can efficiently identify and characterize new kinase inhibitors, generating the critical data needed to advance drug discovery programs. The use of a validated, universal assay platform like ADP-Glo™ ensures high-quality, reproducible results across a wide range of kinase targets.

References

Application Notes & Protocols for the Development of Novel Therapeutics with 1-Benzyl-7-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on harnessing the therapeutic potential of novel indazole derivatives, using 1-Benzyl-7-bromo-1H-indazole as a focal point for exploration. While specific biological data for this particular molecule is emerging, its structure embodies the key features of a promising drug candidate. This document outlines the scientific rationale, key experimental protocols, and strategic workflows for advancing such a compound from initial screening to preclinical evaluation. We will delve into the mechanistic underpinnings of indazole-based therapeutics, with a strong emphasis on their well-documented roles as kinase inhibitors in oncology.[1][3][4] The protocols provided herein are designed to be robust and adaptable, forming a self-validating system for the rigorous evaluation of this compound and related analogues.

Introduction: The Therapeutic Promise of the Indazole Scaffold

Indazole derivatives have garnered immense interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[2][5][6] Their success is exemplified by FDA-approved drugs like Pazopanib and Axitinib, which are potent multi-kinase inhibitors used in cancer therapy.[1] The indazole core acts as a versatile template that can be functionalized to achieve high affinity and selectivity for various biological targets.

This compound is a structurally distinct member of this class. The introduction of a benzyl group at the N1 position and a bromine atom at the C7 position presents unique opportunities for modulating its physicochemical properties and target interactions. The benzyl group can influence solubility and engage in hydrophobic or pi-stacking interactions within a target's binding site, while the bromine atom can serve as a handle for further synthetic elaboration or participate in halogen bonding. This guide will provide the necessary protocols to systematically investigate its therapeutic potential.

Strategic Workflow for Preclinical Evaluation

The journey of a novel compound from the bench to potential clinical application requires a structured and logical progression of experiments. The following workflow is designed to comprehensively characterize the biological activity of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action (MoA) Studies cluster_2 Phase 3: In Vivo Evaluation A Initial Cytotoxicity Screening (e.g., NCI-60 Panel) B Dose-Response Analysis (IC50 Determination) A->B Hit Identification C Target Identification (e.g., Kinase Profiling) B->C Confirmation & Prioritization D Cell-Based Assays (Apoptosis, Cell Cycle) C->D Transition to MoA E Biochemical Assays (Enzyme Kinetics) D->E Validate Cellular Effects F Target Engagement Assays (e.g., CETSA) E->F Confirm Direct Target Interaction G Pharmacokinetic (PK) Studies (ADME Properties) F->G Advance to In Vivo H Xenograft Tumor Models (Efficacy Studies) G->H Determine Dosing Regimen I Toxicology Assessment H->I Evaluate Therapeutic Window

Caption: A generalized workflow for the preclinical evaluation of novel indazole derivatives.

Core Protocols and Methodologies

Protocol 1: In Vitro Anti-Proliferative Activity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines. This initial screen is crucial for identifying cancer types that are most sensitive to the compound.

Methodology:

  • Cell Culture: Culture selected human cancer cell lines (e.g., 4T1 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[7] Subsequent dilutions should be made in the cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the serially diluted compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Data Presentation:

Cell LineIC50 of this compound (µM)IC50 of Positive Control (µM)
4T1 (Breast)Experimental DataExperimental Data
A549 (Lung)Experimental DataExperimental Data
HCT116 (Colon)Experimental DataExperimental Data
Protocol 2: Elucidating the Mechanism of Action - Apoptosis Induction

Objective: To determine if the anti-proliferative effects of this compound are mediated by the induction of apoptosis. Many indazole-based anti-cancer agents function by promoting programmed cell death.[3][4]

Methodology (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Seed a sensitive cell line (identified in Protocol 1) in 6-well plates. Treat the cells with this compound at concentrations corresponding to its IC50 and 2x IC50 for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction compared to the vehicle-treated control.

Visualization of Apoptotic Pathway:

G cluster_0 Apoptosis Signaling Indazole This compound Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole->Bax Activates Mito Mitochondrial Membrane Potential (ΔΨm) Collapse Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Cleaves cellular substrates

Caption: Potential mechanism of apoptosis induction by an indazole derivative.[3]

Protocol 3: General In Vivo Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model. This is a critical step in preclinical development.[7]

Methodology (Xenograft Model):

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or Athymic Nude).

  • Tumor Implantation: Subcutaneously implant a suspension of a sensitive human cancer cell line (e.g., 1 x 10^6 cells) into the flank of each mouse.[7]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 per group).

  • Compound Formulation and Administration:

    • Formulate this compound in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline) for administration.[7]

    • Administer the compound via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.), at a predetermined dose and schedule (e.g., daily for 21 days).

    • The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the animals. Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess efficacy. Monitor body weight as an indicator of toxicity.

Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound as a potential therapeutic agent. The indazole scaffold continues to be a rich source of novel drug candidates.[2][5] Successful execution of these protocols will generate the critical data needed to establish a comprehensive profile of this compound, including its potency, mechanism of action, and in vivo efficacy. Further studies could explore its potential in other therapeutic areas, such as inflammation or infectious diseases, given the broad biological activities of indazole derivatives.[2][6]

References

Application Notes and Protocols: The Strategic Use of 1-Benzyl-7-bromo-1H-indazole in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Strategic Importance of 1-Benzyl-7-bromo-1H-indazole

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its bicyclic aromatic structure, a fusion of benzene and pyrazole rings, serves as a versatile template for designing molecules that can interact with a wide range of biological targets.[1] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of protein kinases, which are critical targets in oncology and inflammatory diseases.[2][3]

The strategic design of a successful drug discovery campaign hinges on the selection of a suitable starting scaffold that allows for systematic and efficient exploration of the surrounding chemical space. This compound has emerged as a particularly valuable starting point for structure-activity relationship (SAR) studies. This is due to the orthogonal reactivity of its key functional groups: the N1-benzyl group and the C7-bromo substituent.

The N1-benzyl group serves multiple purposes. It protects the N1 position of the indazole ring, preventing unwanted side reactions and directing further substitutions. Moreover, the benzyl group itself can be a key pharmacophoric element, potentially engaging in hydrophobic or π-stacking interactions within a target's binding site. Its presence can also favorably modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. The well-documented SAR of the hypoxia-inducible factor-1 (HIF-1) inhibitor YC-1, a 1-benzyl indazole derivative, underscores the significance of this substituent.[4]

The C7-bromo substituent is the primary handle for diversification. Its presence allows for the introduction of a wide array of chemical moieties through well-established and robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] This enables a systematic investigation of the impact of different substituents at the 7-position on the biological activity of the indazole core, which is a cornerstone of SAR exploration.

This document provides a detailed guide for utilizing this compound in SAR studies, including synthetic protocols for its preparation and diversification, and a discussion of the strategic considerations for library design and data interpretation.

Synthesis of the Starting Scaffold: this compound

The preparation of this compound is a multi-step process that begins with the synthesis of 7-bromo-1H-indazole, followed by regioselective N-benzylation.

Protocol 1: Synthesis of 7-Bromo-1H-indazole

This protocol describes a two-step synthesis of 7-bromo-1H-indazole starting from 2-methyl-3-nitroaniline.

Step 1: Diazotization and Cyclization to form 7-Nitro-1H-indazole

  • Dissolution: In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve 2-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Cyclization: Slowly and carefully raise the temperature of the reaction mixture to 80-90 °C. The evolution of nitrogen gas should be observed as the diazonium salt cyclizes to form 7-nitro-1H-indazole. Maintain this temperature until gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7. The product will precipitate out of solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 7-nitro-1H-indazole.

Step 2: Reduction of the Nitro Group and Sandmeyer Bromination

  • Reduction: Reduce the nitro group of 7-nitro-1H-indazole to an amino group using a standard reduction method, such as catalytic hydrogenation (H₂/Pd-C) or reduction with a metal in acidic media (e.g., SnCl₂/HCl). This will yield 7-amino-1H-indazole.

  • Diazotization of 7-Amino-1H-indazole: Following a similar procedure to Step 1, dissolve 7-amino-1H-indazole in an aqueous acidic solution (e.g., HBr) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid. Slowly add the freshly prepared diazonium salt solution to the CuBr solution.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for several hours. The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield 7-bromo-1H-indazole.

Protocol 2: N-Benzylation of 7-Bromo-1H-indazole

The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The following protocol is optimized for the regioselective synthesis of the N1-benzylated product.

  • Deprotonation: To a solution of 7-bromo-1H-indazole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) at 0 °C. Stir the mixture for 30 minutes to allow for complete deprotonation.

  • Alkylation: Add benzyl bromide to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Diversification of the this compound Scaffold for SAR Studies

The C7-bromo group is a versatile handle for introducing chemical diversity through palladium-catalyzed cross-coupling reactions. The following protocols detail the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Experimental Workflow for SAR Library Synthesis

Caption: General workflow for SAR library synthesis from this compound.

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl/Heteroaryl-1-benzyl-1H-indazoles

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the indazole core and various aryl or heteroaryl moieties.

  • Reaction Setup: In a reaction vessel suitable for microwave heating or conventional heating under an inert atmosphere, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired 7-aryl or 7-heteroaryl-1-benzyl-1H-indazole.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on 7-Bromoindazoles

EntryPalladium CatalystBaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140470-85
2Pd(dppf)Cl₂K₂CO₃DME/H₂O801265-80
3Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100875-90

Data is illustrative and based on typical conditions reported for similar substrates.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-1-benzyl-1H-indazoles

The Buchwald-Hartwig amination allows for the introduction of primary and secondary amines at the 7-position of the indazole core.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor for completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

Structure-Activity Relationship (SAR) Insights and Interpretation

The systematic diversification of the this compound scaffold allows for a thorough investigation of the SAR. The following points highlight key areas of exploration:

  • The 7-Position: This is the primary vector for SAR exploration.

    • Aryl and Heteroaryl Substituents: Introduction of various aromatic and heteroaromatic rings via Suzuki-Miyaura coupling can probe for additional binding pockets and interactions (e.g., hydrogen bonding, π-stacking). The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of these substituents can significantly impact potency and selectivity.

    • Amino Substituents: Buchwald-Hartwig amination allows for the introduction of various amino groups that can act as hydrogen bond donors or acceptors, potentially forming key interactions with the target protein. The nature of the amine (primary, secondary, cyclic) and its substitution pattern will influence the molecule's properties.

  • The N1-Benzyl Group: While often kept constant in the initial library synthesis, this group can also be a point of modification in later optimization stages.

    • Substitution on the Benzyl Ring: Introducing substituents on the phenyl ring of the benzyl group can fine-tune electronic and steric properties.

    • Replacement of the Benzyl Group: Replacing the benzyl group with other alkyl or aryl groups can explore different hydrophobic pockets and modulate the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compounds.

  • Bioisosteric Replacements: In lead optimization, consider bioisosteric replacements for key functional groups to improve properties like metabolic stability, oral bioavailability, and to explore new intellectual property space. For example, a bromine atom can sometimes be replaced by groups like a trifluoromethyl group or a cyano group.

Hypothetical SAR Data for a Kinase Inhibitor Library

The following table illustrates the kind of data that can be generated and analyzed from an SAR study based on the this compound scaffold, targeting a hypothetical kinase.

Table 2: Illustrative SAR Data for 1-Benzyl-7-substituted-1H-indazole Analogs

Compound ID7-SubstituentKinase IC₅₀ (nM)Cellular Potency (EC₅₀, nM)
Parent -Br >10,000>10,000
1a -Phenyl5,2008,500
1b -4-Methoxyphenyl2,1004,300
1c -3-Pyridyl8501,500
2a -NH₂4,5007,800
2b -NH(CH₃)1,2002,900
2c -Morpholino6501,100

From this illustrative data, one could infer that:

  • Substitution at the 7-position is crucial for activity.

  • Heteroaryl groups (e.g., 3-pyridyl) may be more favorable than simple aryl groups.

  • The introduction of a hydrogen bond acceptor (the nitrogen in the morpholino group) at the 7-position enhances potency.

Signaling Pathway and Mechanism of Action

The indazole scaffold is a common feature in many kinase inhibitors. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Transcription Gene Transcription P_Substrate->Transcription Inhibitor 1-Benzyl-7-substituted- 1H-indazole Inhibitor Inhibitor->Kinase Inhibition Response Cellular Response (e.g., Proliferation) Transcription->Response

Caption: A generalized signaling pathway illustrating the mechanism of action of an indazole-based kinase inhibitor.

Conclusion

This compound is a highly valuable and strategically designed starting material for SAR studies in drug discovery. Its orthogonal reactivity allows for the systematic and efficient exploration of chemical space around the privileged indazole scaffold. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to synthesize and diversify this core structure, enabling the generation of focused compound libraries for the identification and optimization of novel therapeutic agents. The logical application of modern synthetic methodologies, coupled with careful analysis of the resulting biological data, will undoubtedly continue to establish the indazole nucleus as a cornerstone of medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-7-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Benzyl-7-bromo-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Indazole derivatives are prevalent in pharmaceuticals, and controlling their synthesis, particularly the regioselectivity of N-alkylation, is critical for achieving high yields and purity.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Part 1: Troubleshooting Guide for N-Benzylation

This section addresses the most common and critical challenge in this synthesis: the N-alkylation of the 7-bromo-1H-indazole precursor. The formation of two regioisomers, the desired N1-benzyl product and the undesired N2-benzyl product, is often the primary cause of low yields and complex purification.[2][4][5]

Question: My primary issue is a low yield of the desired this compound (N1 isomer) and a high proportion of the 2-Benzyl-7-bromo-1H-indazole (N2 isomer). How can I improve N1-selectivity?

Answer:

This is the most frequent challenge encountered during the alkylation of indazoles. The outcome of the N1 versus N2 alkylation is highly dependent on the reaction conditions, which influence both kinetic and thermodynamic control of the reaction.[1][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][6] However, achieving selective alkylation at the N1 position requires careful selection of the base and solvent to exploit this preference.

Core Causality: The regioselectivity is dictated by the nature of the indazolide anion intermediate formed after deprotonation. The choice of base and solvent determines the degree of ion pairing (tight vs. solvent-separated) and the accessibility of the N1 and N2 positions to the incoming benzyl bromide electrophile.[1]

Troubleshooting Steps & Solutions:

  • Evaluate Your Base and Solvent System: This is the most critical factor. For high N1-selectivity, the combination of Sodium Hydride (NaH) as the base and Tetrahydrofuran (THF) as the solvent is highly recommended.[1][2][5]

    • Why this works: In a less polar, aprotic solvent like THF, the sodium cation (Na+) from NaH forms a tighter ion pair with the indazolide anion. It is hypothesized that the Na+ coordinates preferentially with the N2 nitrogen, sterically hindering it and directing the benzyl bromide to attack the more accessible and thermodynamically favored N1 position.[4][5]

    • Actionable Protocol: Switch your base to NaH (1.1-1.2 equivalents) and your solvent to anhydrous THF. Perform the deprotonation at 0 °C before adding benzyl bromide.

  • Avoid Polar Aprotic Solvents like DMF if N1-selectivity is low: While commonly used in alkylations, Dimethylformamide (DMF) can lead to poor regioselectivity, often producing significant amounts of the N2 isomer.[4]

    • Why this happens: Polar aprotic solvents like DMF can solvate the cation more effectively, creating a "solvent-separated" or "naked" indazolide anion. In this state, the N2 position can become more kinetically favorable for attack, leading to a mixture of products.[1]

  • Temperature Control: Ensure the reaction temperature is controlled.

    • Actionable Protocol: Add the base and benzyl bromide at a low temperature (e.g., 0 °C) to control the initial rate of reaction. After the addition, the reaction can be allowed to slowly warm to room temperature or gently heated (e.g., to 50 °C) to ensure completion, which has been shown to improve yields under anhydrous conditions.[4]

Data Summary: Effect of Conditions on Indazole Alkylation

BaseSolventTypical N1:N2 RatioRationaleReference
NaH THF Highly N1-selective (>95:5) Favors tight ion-pair, sterically directing alkylation to N1.[1][2][5]
NaHDMFMixture of isomers (~1:1.2)Solvent-separated ion pair allows for competitive N2 alkylation.[4]
K₂CO₃DMFMixture of isomersCommon conditions that often lead to poor selectivity.[5]
Cs₂CO₃MeCN/THFCan be N1-selectiveThe large Cesium cation can promote N1-selectivity through a chelation mechanism, particularly with substituted indazoles.[4]
Question: The reaction is sluggish or incomplete, with significant unreacted 7-bromo-1H-indazole remaining. What are the likely causes?

Answer:

Incomplete conversion points to issues with either the deprotonation step or the subsequent alkylation.

Troubleshooting Steps & Solutions:

  • Verify Anhydrous Conditions: Sodium hydride reacts violently with water. Any moisture in the solvent (THF) or on the glassware will consume the base, rendering it ineffective for deprotonating the indazole.

    • Actionable Protocol: Use freshly distilled or commercially available anhydrous THF. Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of dry nitrogen or argon before use.

  • Check the Quality of the Sodium Hydride: NaH is often sold as a dispersion in mineral oil. The surface can oxidize over time, reducing its reactivity.

    • Actionable Protocol: Use fresh NaH from a newly opened container. If using an older bottle, wash the NaH dispersion with anhydrous hexane or pentane to remove the mineral oil and any surface oxidation products before use. Perform this operation carefully in an inert atmosphere.

  • Ensure Purity of Starting Materials: Impurities in the 7-bromo-1H-indazole or benzyl bromide can interfere with the reaction.

    • Actionable Protocol: Confirm the purity of your 7-bromo-1H-indazole by NMR or LC-MS. Purify if necessary. Ensure the benzyl bromide is not degraded (it should be a colorless liquid).

Question: I've improved the N1:N2 ratio, but separating the remaining N2 isomer from my N1 product is difficult. What purification strategies do you recommend?

Answer:

The structural similarity of the N1 and N2 isomers makes them challenging to separate due to their similar polarities.

Troubleshooting Steps & Solutions:

  • Column Chromatography Optimization: This is the most common method.

    • Actionable Protocol: Use a high-quality silica gel with a fine particle size for better resolution. Employ a shallow solvent gradient during elution (e.g., starting with 100% heptane/hexane and slowly increasing the percentage of ethyl acetate). The N1 isomer is typically slightly less polar and will elute first.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification, especially on a larger scale.[7]

    • Actionable Protocol: Perform a solvent screen to find a suitable system where the desired N1 isomer has high solubility at elevated temperatures but low solubility at room temperature or below, while the N2 isomer remains in the mother liquor.[7] Common solvent systems to screen include ethanol/water, ethyl acetate/heptane, or isopropanol.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable way to confirm the regiochemistry of my final product?

You can definitively distinguish between the N1 and N2 isomers using 2D NMR techniques, specifically a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1] For the N1-benzyl isomer, you will observe a correlation between the benzylic protons (-CH₂-) and the C7a carbon of the indazole ring. For the N2-benzyl isomer, this correlation will be absent, but a correlation to the C3 carbon may be observed instead.[1]

Q2: My synthesis of the 7-bromo-1H-indazole precursor is low-yielding. Any suggestions?

The synthesis of 7-bromo-1H-indazole often proceeds from 7-aminoindazole via a Sandmeyer-type reaction, which involves diazotization followed by reaction with a copper(I) bromide source.[8] Low yields can stem from:

  • Incomplete Diazotization: This step is highly temperature-sensitive. You must maintain a low temperature (typically -10 °C to 0 °C) during the addition of sodium nitrite to prevent the decomposition of the diazonium salt.[8]

  • Inefficient Copper-Mediated Bromination: Ensure your cuprous bromide (CuBr) is active and the addition is controlled. The reaction mixture should be stirred efficiently at room temperature to allow for the complete conversion.[8]

Q3: Are there any alternative strategies for achieving high N1-selectivity?

Yes, newer methods are continuously being developed. One promising strategy involves a reductive amination pathway. This two-step, one-pot procedure can functionalize various indazoles at the N1 position with high selectivity and has been demonstrated on a large scale.[9][10] This method avoids the direct use of strong bases like NaH and can be more robust to changes in the indazole's electronic properties.[9][10]

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: N1-Selective Benzylation of 7-Bromo-1H-indazole

This protocol is optimized for high N1-selectivity based on established literature.[1][2][5]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (2x) to remove the mineral oil. Decant the hexane carefully via cannula.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the mixture to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve 7-bromo-1H-indazole (1.0 eq.) in anhydrous THF and add it dropwise to the stirred NaH slurry at 0 °C. Stir the mixture at this temperature for 30-60 minutes. You should observe the evolution of hydrogen gas.

  • Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a heptane/ethyl acetate gradient to separate the N1 and N2 isomers.

Visualizations

G cluster_0 Reaction Pathway for Benzylation of 7-Bromo-1H-indazole Start 7-Bromo-1H-indazole Anion Indazolide Anion Start->Anion + Base (e.g., NaH) - H₂ N1_Product This compound (Desired N1 Product) Anion->N1_Product + Benzyl Bromide (Major Pathway in THF) N2_Product 2-Benzyl-7-bromo-1H-indazole (Undesired N2 Product) Anion->N2_Product + Benzyl Bromide (Minor Pathway in THF)

Caption: Competing N1 vs. N2 alkylation pathways.

G cluster_1 Troubleshooting Workflow: Low Yield cluster_2 Poor N1:N2 Ratio cluster_3 High Unreacted SM Start Low Yield or Impure Product Check_Ratio Analyze Crude by NMR/LC-MS: Determine N1:N2 Ratio Start->Check_Ratio Check_SM Check for Unreacted Starting Material Start->Check_SM Ratio_High_N2 High N2 Isomer SM_Present Significant SM Remains Sol_Base Action: Change to NaH in THF. Avoid DMF. Control Temperature. Ratio_High_N2->Sol_Base Check_Cond Action: Verify anhydrous conditions. Check NaH quality. Confirm SM purity. SM_Present->Check_Cond

Caption: Logic diagram for troubleshooting low yield issues.

References

Technical Support Center: Optimizing Cell-Based Assays for 1-Benzyl-7-bromo-1H-indazole and Other Novel Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of novel small molecules in cell-based assays. This guide is specifically designed to address the challenges researchers may face when working with compounds with limited published data, such as 1-Benzyl-7-bromo-1H-indazole. As this is a research compound with minimal characterization, this document provides a foundational framework for establishing robust and reliable cell-based assays from the ground up.

Our approach is rooted in the principles of rigorous scientific methodology, ensuring that your experimental design is self-validating and that your results are both accurate and reproducible. We will explore the critical aspects of assay development, from initial compound handling to advanced troubleshooting, providing you with the expertise to confidently navigate the complexities of characterizing novel chemical entities.

Frequently Asked Questions (FAQs)
General Compound & Assay Setup

Q1: I have just received this compound. What are the first steps I should take before initiating a cell-based assay?

A1: Before introducing any novel compound to a cellular system, it is crucial to establish its fundamental physicochemical properties.

  • Solubility Determination: The first and most critical step is to determine the solubility of this compound in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of small molecules.[1][2] However, it's essential to determine the compound's solubility limit in DMSO and, more importantly, its kinetic solubility in your specific cell culture medium.[1] Precipitation of the compound in the assay medium is a common source of experimental variability and artifacts.[3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent, typically DMSO. This stock should be stored under conditions that ensure stability (e.g., at -20°C or -80°C, protected from light). Always prepare fresh dilutions from the stock solution for each experiment to avoid degradation.[1]

  • Purity Assessment: If not provided by the manufacturer, consider verifying the purity of the compound using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Impurities can have unintended biological effects.

Q2: How do I select the most appropriate cell line for my experiments with a novel compound?

A2: The choice of cell line is a critical determinant of the biological relevance and success of your assay.[4]

  • Target Expression (if known): If you have a hypothesized target for this compound, select cell lines with well-characterized expression levels of this target. Public databases like the Cancer Cell Line Encyclopedia (CCLE) can be valuable resources for this information.

  • Disease Relevance: Choose cell lines that are relevant to the disease or biological process you are investigating. Using primary cells can be more challenging but may offer greater physiological relevance compared to immortalized cell lines.[4][5]

  • Assay Compatibility: Ensure the chosen cell line is compatible with your intended assay format. For example, some cell lines are not suitable for adherent assays, while others may have high endogenous levels of reporters that can interfere with signal detection.

  • Growth Characteristics and Robustness: Select cell lines with consistent growth rates and morphology. Cells that are difficult to culture or have high variability can lead to inconsistent assay performance.[4] It is also crucial to use cells that are healthy and within a low passage number to ensure experimental reproducibility.[4]

A systematic approach to cell line selection can accelerate the pace of early drug discovery.[6][7] A panel of diverse cell lines can also help identify cell-type-specific effects of your compound.[8][9]

Q3: What are the essential control experiments to include in my cell-based assays?

A3: A well-designed set of controls is fundamental to the validity of your experimental data.

  • Vehicle Control: This is the most critical control. It consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.[10] This control accounts for any effects of the solvent on cell viability and function.

  • Untreated Control: This includes cells that have not been exposed to either the compound or the vehicle. This serves as a baseline for normal cell behavior.

  • Positive Control: A known compound or treatment that is expected to produce a measurable effect in your assay. This control validates that the assay is performing as expected.

  • Negative Control: A compound or treatment that is known to have no effect in your assay. This helps to define the baseline and assess the specificity of the observed effects.

  • Media/Reagent Blanks: Wells containing only the assay medium and reagents, without cells, are important for determining the background signal of your assay.[11]

Troubleshooting Common Issues

Q4: My compound is precipitating when I add it to the cell culture medium. How can I resolve this?

A4: Compound precipitation is a frequent challenge with hydrophobic small molecules.[3]

  • Reduce Final DMSO Concentration: While DMSO is an excellent solvent for stock solutions, its final concentration in the assay should typically be kept below 0.5% to avoid both direct cytotoxicity and solubility issues.[12]

  • Serial Dilutions in Media: Instead of adding a small volume of high-concentration stock directly to a large volume of media, perform serial dilutions of your compound in the cell culture medium. This gradual reduction in solvent concentration can help maintain solubility.

  • Pre-warming Media: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[2]

  • Use of Surfactants: In some cases, the inclusion of a low concentration of a biocompatible surfactant, such as Pluronic F-68, in the final dilution can enhance compound solubility. However, the potential effects of the surfactant on your cellular system must be evaluated.

  • Sonication: Brief sonication of the diluted compound in the medium can help to break up small precipitates, but care must be taken to avoid compound degradation.[2]

Q5: I am observing high variability between replicate wells in my assay. What are the potential causes and solutions?

  • Inconsistent Cell Seeding: Uneven cell distribution is a common cause of variability. Ensure that your cell suspension is homogenous before plating and that your pipetting technique is consistent. For adherent cells, avoid swirling the plate in a circular motion, as this can cause cells to accumulate at the edges of the well.[13]

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to variability. To mitigate this, consider not using the outermost wells for experimental samples and instead filling them with sterile PBS or media.[13]

  • Reagent and Compound Addition: Ensure that all reagents and the test compound are added consistently to each well. Automated liquid handlers can improve precision, but if performing manual additions, be meticulous with your technique.

  • Incubation Conditions: Inconsistent temperature and CO2 levels in the incubator can affect cell growth and metabolism. Ensure your incubator is properly calibrated and maintained.[4]

  • Assay Timing: For kinetic assays, the timing of reagent addition and signal reading is critical. Be as consistent as possible across all plates.

Q6: How can I determine if the observed cellular effect is due to specific activity or general cytotoxicity?

A6: Distinguishing between a specific, target-mediated effect and a non-specific, cytotoxic effect is a crucial step in compound characterization.

  • Dose-Response Curve: A specific effect will typically exhibit a sigmoidal dose-response curve, with a plateau at higher concentrations. A steep, linear dose-response that continues to decrease without a clear plateau may indicate cytotoxicity.

  • Cytotoxicity Assays: It is essential to run a parallel cytotoxicity assay to determine the concentration range at which your compound is toxic to the cells.[14] This will help you to identify a non-toxic concentration range for your functional assays.

  • Time-Course Experiments: A specific effect may have a different temporal profile than a cytotoxic effect. Cytotoxicity often takes longer to manifest, while a specific signaling event may occur rapidly.

  • Orthogonal Assays: Test the compound in a different assay that measures a distinct aspect of cell function. If the compound is active in multiple, unrelated assays, it may suggest a non-specific mechanism.

  • Counter-Screening: If you have a hypothesized target, test the compound in a cell line that does not express the target. A lack of activity in the target-negative cell line would support a specific, on-target mechanism.

Experimental Protocols
Protocol 1: Determining Compound Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well, clear-bottom, tissue culture-treated plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle controls (medium with the same final DMSO concentration as the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[16]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Incubate the plate overnight in the incubator. The following day, mix the contents of each well by pipetting and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Assessing Cell Viability with the CellTiter-Glo® Luminescent Assay

The CellTiter-Glo® assay is a luminescent method that determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[17]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well, opaque-walled plates

  • This compound stock solution

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a pre-optimized density in 100 µL of complete culture medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium and add them to the cells. Include vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[18] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Luminescence Measurement: Record the luminescence using a luminometer.

Data Presentation

Table 1: Example Data for Determining the IC50 of this compound

Compound Concentration (µM)% Viability (MTT Assay)% Viability (CellTiter-Glo®)
1005.24.8
3015.814.9
1048.950.1
385.388.2
195.197.6
0.398.799.1
0.199.5100.2
Vehicle Control100100

This is example data and does not represent actual experimental results for this compound.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & QC cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Secondary Validation cluster_advanced Phase 4: Advanced Characterization compound_prep Compound Preparation (Solubility, Stock Solution) cytotoxicity Cytotoxicity Profiling (e.g., MTT, CellTiter-Glo) compound_prep->cytotoxicity cell_prep Cell Line Selection & Culture (QC, Passage Number) cell_prep->cytotoxicity dose_response Single-Dose Functional Screen (Identify preliminary hits) cytotoxicity->dose_response Define non-toxic concentration range ic50 Dose-Response Confirmation (Determine IC50/EC50) dose_response->ic50 Validate hits orthogonal Orthogonal & Counter Screens (Confirm mechanism, rule out artifacts) ic50->orthogonal off_target Off-Target Analysis (In silico, in vitro profiling) orthogonal->off_target Confirmed specific hits pathway Pathway Analysis (Western blot, qPCR, etc.) orthogonal->pathway

Caption: A generalized workflow for the characterization of a novel small molecule in cell-based assays.

References

Technical Support Center: Synthesis of 1-Benzyl-7-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-7-bromo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

The N-alkylation of indazoles is a fundamental transformation in medicinal chemistry, as the indazole scaffold is a privileged structure in a variety of therapeutic agents.[1][2] The synthesis of this compound, a key intermediate for various bioactive molecules, primarily involves the benzylation of 7-bromo-1H-indazole. However, a persistent challenge in this synthesis is controlling the regioselectivity of the alkylation, which often leads to the formation of a mixture of N-1 and N-2 isomers. This guide will address the primary byproduct, 2-Benzyl-7-bromo-1H-indazole, and provide strategies to maximize the yield of the desired N-1 product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, their probable causes, and actionable solutions.

Issue 1: Low Yield of the Desired this compound and Significant Formation of the N-2 Isomer.

Probable Cause: The primary cause of this issue is the lack of regioselectivity during the N-benzylation of the 7-bromo-1H-indazole starting material. The indazole anion, formed upon deprotonation, can be alkylated at either the N-1 or N-2 position, leading to a mixture of regioisomers.[3][4] The ratio of these isomers is influenced by several factors, including the choice of base, solvent, and reaction temperature. Electron-withdrawing substituents at the C-7 position, such as the bromo group, can electronically favor the formation of the N-2 isomer under certain conditions.[1][2][5]

Solutions:

  • Optimization of Reaction Conditions:

    • Base Selection: The choice of base is critical. While strong bases like sodium hydride (NaH) are commonly used to deprotonate the indazole, the counterion can influence regioselectivity. For instance, using NaH in a coordinating solvent like THF can favor N-1 alkylation.[1][2][3] Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF may lead to a near-equal mixture of N-1 and N-2 isomers.[6]

    • Solvent Effects: The polarity and coordinating ability of the solvent play a significant role. Non-polar, coordinating solvents like THF are often preferred for N-1 selectivity with NaH.[1][2] Polar aprotic solvents like DMF can also be used, but may require more careful optimization of other parameters.

    • Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity, although it may also slow down the reaction rate. It is advisable to start at 0 °C and slowly warm to room temperature while monitoring the reaction progress.

  • Purification Strategy:

    • Flash Column Chromatography: The N-1 and N-2 isomers can typically be separated by flash column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective.

    • Crystallization: If a suitable solvent system is identified, crystallization can be a highly effective method for purifying the desired this compound, as the two isomers may have different solubilities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the main byproduct in the synthesis of this compound?

The main byproduct is the regioisomeric 2-Benzyl-7-bromo-1H-indazole. This arises from the alkylation of the indazole nitrogen at the N-2 position instead of the desired N-1 position.[1][2][3]

Q2: How can I confirm the identity of the N-1 and N-2 isomers?

The most reliable method for distinguishing between the N-1 and N-2 isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools for unambiguous structural assignment.[2][6] In the ¹H NMR spectrum, the chemical shift of the N-CH₂ protons of the benzyl group can also provide clues, as they will be in different chemical environments in the two isomers.

Q3: Are there any alternative synthetic routes that offer better regioselectivity for N-1 alkylation?

Yes, several strategies have been developed to improve N-1 regioselectivity in indazole alkylation.[8][9] Some approaches involve the use of protecting groups or directing groups to favor alkylation at the N-1 position. Another strategy involves a two-step process where the indazole is first acylated at the N-1 position, followed by reduction.[10]

Q4: Can I use benzyl chloride instead of benzyl bromide?

Yes, benzyl chloride can also be used as the alkylating agent. However, benzyl bromide is generally more reactive, which may lead to shorter reaction times. The choice between the two may also have a subtle impact on the N-1/N-2 ratio, and would require optimization for your specific reaction conditions.

Q5: What is the role of the bromo substituent at the 7-position?

The bromo group at the 7-position is an electron-withdrawing group. This electronic effect can influence the nucleophilicity of the two nitrogen atoms in the indazole ring, thereby affecting the regioselectivity of the alkylation.[1][2][5] It also serves as a synthetic handle for further functionalization of the molecule through cross-coupling reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound with Enhanced N-1 Selectivity

This protocol is based on conditions reported to favor N-1 alkylation of indazoles.[1][2][3]

Materials:

  • 7-bromo-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-bromo-1H-indazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the N-1 and N-2 isomers.

Visualizations

Diagram 1: Regioselective Benzylation of 7-bromo-1H-indazole

G cluster_0 Starting Material cluster_1 Deprotonation cluster_2 Benzylation cluster_3 Products 7-bromo-1H-indazole 7-bromo-1H-indazole Indazole Anion Indazole Anion 7-bromo-1H-indazole->Indazole Anion Base (e.g., NaH) This compound This compound Indazole Anion->this compound N-1 Attack 2-Benzyl-7-bromo-1H-indazole 2-Benzyl-7-bromo-1H-indazole Indazole Anion->2-Benzyl-7-bromo-1H-indazole N-2 Attack Benzyl Bromide Benzyl Bromide Benzyl Bromide->this compound Benzyl Bromide->2-Benzyl-7-bromo-1H-indazole

Caption: Reaction pathway showing the formation of N-1 and N-2 isomers.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G cluster_0 Problem cluster_1 Analysis cluster_2 Optimization cluster_3 Purification cluster_4 Outcome Low N-1/N-2 Ratio Low N-1/N-2 Ratio Analyze Reaction Conditions Analyze Reaction Conditions Low N-1/N-2 Ratio->Analyze Reaction Conditions Column Chromatography Column Chromatography Low N-1/N-2 Ratio->Column Chromatography Crystallization Crystallization Low N-1/N-2 Ratio->Crystallization Change Base Change Base Analyze Reaction Conditions->Change Base Change Solvent Change Solvent Analyze Reaction Conditions->Change Solvent Lower Temperature Lower Temperature Analyze Reaction Conditions->Lower Temperature Improved N-1 Selectivity Improved N-1 Selectivity Change Base->Improved N-1 Selectivity Change Solvent->Improved N-1 Selectivity Lower Temperature->Improved N-1 Selectivity

Caption: A logical workflow for troubleshooting poor regioselectivity.

Data Summary

ParameterCondition 1Condition 2Condition 3
Base NaHK₂CO₃Cs₂CO₃
Solvent THFDMFAcetonitrile
Temperature 0 °C to RTRT50 °C
Typical N-1:N-2 Ratio High N-1 selectivity~1:1Variable, can favor N-2
Reference [1][2][3][6][3]
Table 1: Influence of Reaction Conditions on N-1/N-2 Regioselectivity in Indazole Alkylation.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Benzyl-7-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the handling of 1-Benzyl-7-bromo-1H-indazole, a compound that, like many indazole derivatives, can present solubility challenges in aqueous assay environments.[1][2] Our goal is to equip you with the foundational knowledge and practical protocols to mitigate these issues, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a high-concentration stock solution of this compound?

A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] Its aprotic, highly polar nature makes it an excellent solvent for a wide range of organic molecules that exhibit poor water solubility.[3]

  • Expert Insight: While indazole derivatives are generally soluble in organic solvents like DMSO and Dimethylformamide (DMF)[1], DMSO is preferred for biological assays due to its lower toxicity at typical working concentrations. Start by preparing a concentrated stock, for example, at 10-20 mM, by dissolving the solid compound in 100% anhydrous DMSO.[4] Ensure complete dissolution by gentle vortexing or brief sonication. Store these stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and moisture absorption by DMSO.[5][6]

Q2: My 10 mM stock solution in DMSO is clear, but I see immediate precipitation when I dilute it into my aqueous assay buffer. What's happening?

A: This is a classic case of a compound exceeding its kinetic solubility .[7][8] A clear stock in 100% DMSO doesn't guarantee solubility in a predominantly aqueous environment. The sharp decrease in solvent polarity upon dilution "shocks" the compound out of solution, causing it to precipitate.[8][9]

  • Causality: The solubility of your compound in the final assay buffer is the critical parameter, not its solubility in pure DMSO. Many promising compounds in drug discovery are lipophilic and struggle to remain dissolved in the aqueous buffers required for most biological assays.[10]

Q3: What is the maximum final concentration of DMSO I should use in my assay?

A: A final DMSO concentration of 0.1% to 0.5% is a widely accepted industry standard for most cell-based and biochemical assays.[8][11] While some robust cell lines or enzymes can tolerate up to 1%, concentrations above this level can cause significant off-target effects, including:

  • Cellular Toxicity: DMSO can increase cell membrane permeability and, at concentrations above 1%, may lead to oxidative stress and cell death.[11][12][13] Some sensitive cell types can show toxic effects at concentrations as low as 0.5%.[3]

  • Protein Destabilization: DMSO can directly interact with proteins, potentially causing them to unfold or become unstable, which can lead to assay artifacts.[13]

  • Assay Interference: DMSO can interfere with certain assay readouts, such as fluorescence-based technologies.

Trustworthiness Check: Always run a "vehicle control" in your experiments containing the highest final concentration of DMSO used for your test compound. This allows you to subtract any background signal or toxicity caused by the solvent itself.[8]

Troubleshooting Guide: Diagnosing & Solving Precipitation

Encountering precipitation can be frustrating. This section provides a systematic approach to diagnose the root cause and implement effective solutions.

Problem: My compound precipitates in the assay plate over the course of the experiment.

This delayed precipitation suggests that while the compound is initially soluble, it's not stable in the assay medium over time. Several factors could be at play.

  • Potential Cause 1: Temperature Shift. Incubating plates at 37°C can decrease the solubility of some compounds compared to room temperature.

  • Potential Cause 2: Interaction with Media Components. Complex biological media contain salts, proteins, and other components that can interact with your compound and reduce its solubility.

  • Potential Cause 3: pH Instability. If the buffering capacity of your media is insufficient, cellular metabolism can alter the pH, which can affect the solubility of ionizable compounds.

Tiered Solutions Workflow

The following diagram outlines a decision-making process for addressing compound precipitation.

G cluster_0 cluster_1 Tier 1: Methodological Adjustments cluster_2 Tier 2: Formulation Strategies cluster_3 Tier 3: Advanced Characterization start Precipitation Observed in Assay Well sol_1 Decrease Final Compound Concentration start->sol_1 Is concentration too high? sol_2 Optimize Dilution Protocol (Pre-warm buffer, add stock slowly) start->sol_2 Is dilution causing 'shock'? sol_4 Introduce a Co-solvent (e.g., Ethanol, PEG 400) sol_1->sol_4 If precipitation persists... sol_3 Perform Serial Dilutions (Intermediate dilution in buffer) sol_2->sol_3 sol_3->sol_4 If precipitation persists... sol_5 Add Solubilizing Excipients (e.g., Cyclodextrins) sol_4->sol_5 If co-solvent is incompatible or ineffective... sol_6 Run Kinetic Solubility Assay (Nephelometry) sol_5->sol_6 For quantitative data... sol_7 Test for Compound Aggregation (Detergent counter-screen) sol_6->sol_7 Is it aggregation?

Caption: A tiered workflow for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Determining Kinetic Solubility via Nephelometry

This high-throughput method assesses the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[7][14][15]

Objective: To determine the maximum soluble concentration of this compound in your specific assay buffer.

Materials:

  • 10 mM stock of this compound in 100% DMSO.

  • Assay buffer (e.g., PBS, pH 7.4).

  • Clear 96- or 384-well microplates.

  • Nephelometer or plate reader capable of measuring light scattering.

Procedure:

  • Prepare Stock Plate: In a 96-well plate, create a serial dilution of your 10 mM stock solution in 100% DMSO.

  • Dispense Stock: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO stock plate into the corresponding wells of a new, empty assay plate.

  • Add Buffer: Rapidly add a larger volume of your pre-warmed (if applicable) assay buffer (e.g., 98 µL) to each well to achieve the desired final compound concentrations. This will result in a final DMSO concentration of 2%.

  • Mix and Incubate: Mix the plate thoroughly on a plate shaker for 1-2 minutes. Incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period, typically 1-2 hours.[14]

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in scattering relative to the vehicle control indicates the formation of precipitate.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is the kinetic solubility limit.

ConditionFinal DMSO (%)Incubation TimeTemperatureReportable Range
Standard Kinetic Solubility2%90 minutesRoom Temp5-200 µM
Assay-Specific≤ 0.5%As per assay37°CDependent on compound
Caption: Table summarizing typical conditions for kinetic solubility assays.[16]
Protocol 2: Counter-Screening for Compound Aggregation

Poorly soluble compounds can form sub-visible aggregates that non-specifically inhibit proteins, leading to false-positive results.[17][18][19] This is a common assay artifact.[20]

Objective: To determine if the observed activity of this compound is due to specific binding or non-specific aggregation.

Principle: The inclusion of a small amount of non-ionic detergent, like Triton X-100, can disrupt the formation of colloidal aggregates.[19] If the compound's activity is significantly reduced in the presence of the detergent, it is likely an aggregator.

Procedure:

  • Primary Assay Setup: Set up your biological assay as usual, including positive and negative controls.

  • Detergent Arm: Prepare an identical set of assay plates, but this time include 0.01% (v/v) Triton X-100 in the assay buffer.

    • Expert Tip: It is critical to add the detergent to the buffer before adding the compound to prevent the aggregates from forming in the first place.[17]

  • Dose-Response: Test this compound in a full dose-response curve in both the standard and detergent-containing conditions.

  • Data Analysis: Compare the IC50 values. A significant rightward shift (i.e., a much higher IC50) in the dose-response curve in the presence of Triton X-100 is a strong indicator of aggregation-based activity.

G cluster_0 A Compound in Aqueous Buffer B Colloidal Aggregates (50-1000 nm) A->B Exceeds Solubility Limit D Non-specific Adsorption & Partial Denaturation B->D C Protein C->D E False-Positive Inhibition Signal D->E

Caption: Mechanism of false-positive results from compound aggregation.[19]

Advanced Formulation Strategies

If methodological adjustments are insufficient, more advanced formulation strategies may be necessary. These should be approached with caution as they can also impact your assay.

StrategyDescriptionMechanismProsCons
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400).[][22]Reduces the polarity of the bulk aqueous solution, increasing the solubility of hydrophobic compounds.[23][24]Simple to implement; can be effective at low percentages.Can have their own biological effects; may decrease compound permeability in cell assays.[25]
Cyclodextrins Using cyclic oligosaccharides (e.g., HP-β-CD) that have a hydrophilic exterior and a lipophilic interior.The hydrophobic compound partitions into the lipophilic core, forming a soluble inclusion complex.[26][27]Highly effective for certain molecules; generally low toxicity.Can be expensive; may interfere with compound-target binding; can decrease permeability.[25]
Surfactants Using detergents (e.g., Tween-80, Cremophor EL) above their critical micelle concentration.The compound incorporates into the hydrophobic core of micelles.[27][28]Can significantly increase solubility.Often cytotoxic; can disrupt cell membranes and protein structures.

References

Technical Support Center: A-Z Guide for 1-Benzyl-7-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Welcome to the technical support center for 1-Benzyl-7-bromo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel compound. Given that this compound is a newer entity without an extensive public profile, this document provides a comprehensive framework for characterizing its activity and proactively minimizing off-target effects. The principles and protocols outlined here are grounded in established best practices for small molecule inhibitor development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical to consider before embarking on extensive experimentation.

Q1: What are off-target effects and why are they a primary concern for a novel compound like this compound?

A1: Off-target effects are interactions of a drug or compound with proteins other than its intended biological target.[1][2] For a novel molecule, these effects are unknown and can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes.[3] The indazole scaffold, present in this compound, is a common feature in many kinase inhibitors.[4][5][6] A major challenge in designing kinase inhibitors is achieving selectivity, because the ATP-binding site is highly conserved across the hundreds of kinases in the human kinome.[7] Therefore, it is plausible that this compound could interact with multiple kinases, making off-target analysis a critical step for data integrity.[7]

Q2: I have just synthesized or acquired this compound. What are the essential preliminary experiments I should conduct?

A2: Before any biological assay, you must verify the fundamentals of your compound. These initial steps are crucial for reproducibility and preventing wasted resources on flawed experiments.[8]

  • Purity and Identity Confirmation: Verify the structure and purity of your batch using analytical methods like NMR and LC-MS. Impurities can cause confounding biological effects.[8]

  • Solubility Assessment: Determine the compound's solubility in common laboratory solvents (e.g., DMSO) and, critically, in your final aqueous assay buffer.[8][] Compound precipitation is a major source of experimental variability and artifacts.[10][11]

  • Stability Analysis: Assess the compound's stability in your stock solution (e.g., at -20°C or -80°C) and under experimental conditions (e.g., in culture medium at 37°C over 24-72 hours). Degradation can lead to a loss of activity.[11]

Q3: Based on its indazole structure, what potential off-target classes should I be most concerned about?

A3: The indazole nucleus is a "privileged scaffold" in medicinal chemistry, frequently used for the development of protein kinase inhibitors.[4][5][6] Commercially available drugs like Axitinib and Pazopanib contain this core structure.[4][5] Therefore, the primary class of potential off-targets to investigate for this compound would be the protein kinome. This family of enzymes plays roles in virtually all cellular processes, and unintended inhibition can have significant consequences.[7]

Q4: What is the difference between confirming a primary target and profiling for selectivity?

A4: Confirming a primary target involves demonstrating that your compound directly binds to and modulates the activity of your intended protein. This is often done with biochemical assays using the purified protein or target engagement assays in a cellular context.[12] Selectivity profiling, on the other hand, is a broader screen to identify unintended targets.[13] This is typically achieved by testing the compound against a large, diverse panel of proteins (e.g., a kinome scan) to map its interaction landscape and identify potential off-targets.[12][13]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during your experiments, with a focus on distinguishing on-target from off-target effects.

Issue 1: Inconsistent IC50 Values in Cellular Assays
  • Symptoms: You observe high variability in your dose-response curves between replicate experiments, or the curves do not fit a standard sigmoidal model.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Compound Precipitation The compound is falling out of solution at higher concentrations in your aqueous cell culture medium.[10]Visually inspect wells for precipitates. Determine the aqueous solubility limit and ensure your highest tested concentration is well below this limit. Always include a "vehicle only" (e.g., DMSO) control at the highest concentration used.[10]
Cell Health Variability Inconsistent cell seeding density or using cells with high passage numbers can alter sensitivity to inhibitors.[10][14]Strictly adhere to a consistent cell seeding protocol. Use cells within a defined, low-passage number range for all experiments.[14]
Assay Interference The compound may interfere with the assay readout itself (e.g., autofluorescence, or direct inhibition/activation of a reporter enzyme like luciferase).Run a control experiment with the compound in a cell-free version of your assay (e.g., add compound to lysate or directly to assay reagents) to check for interference.
Time-Dependent Effects The inhibitory effect may change with longer incubation times, suggesting instability or complex biological feedback loops.Perform a time-course experiment, measuring the IC50 at several time points (e.g., 6, 24, 48 hours) to understand the kinetics of the response.
Issue 2: Observed Cellular Phenotype Does Not Match the Hypothesized On-Target Effect
  • Symptoms: You inhibit your target protein (e.g., Kinase X), but the resulting cellular outcome (e.g., apoptosis) is not consistent with the known function of Kinase X.

  • Potential Causes & Solutions: This strongly suggests that a potent off-target effect is dominating the cellular response.

G cluster_0 Start: Phenotype Mismatch cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion start Observe Phenotype A with This compound cetza Confirm Target Engagement in cells (e.g., CETSA) start->cetza Does it bind? rescue Rescue Experiment: Overexpress WT or mutant target protein cetza->rescue Yes kinome_scan Broad Kinase Profiling (Kinome Scan) cetza->kinome_scan No, or weak binding orthogonal Use Structurally Different Inhibitor of Same Target rescue->orthogonal Does rescue work? orthogonal->kinome_scan No, gives Phenotype B conclusion_on Conclusion: Phenotype A is ON-TARGET orthogonal->conclusion_on Does orthogonal compound give Phenotype A? chemoproteomics Chemoproteomics Screen (e.g., affinity pull-down) kinome_scan->chemoproteomics Identify potent off-targets conclusion_off Conclusion: Phenotype A is OFF-TARGET chemoproteomics->conclusion_off Validate new target

Caption: A decision tree for troubleshooting a mismatched phenotype.

  • Confirm Target Engagement: First, prove that your compound is actually binding to its intended target in the complex environment of the cell. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[15][16][17]

  • Use an Orthogonal Tool: Synthesize or obtain an inhibitor of the same target that is structurally unrelated to your indazole compound. If this second compound reproduces the same phenotype, it strengthens the case for an on-target effect.[10]

  • Perform a Rescue Experiment: If possible, overexpress the wild-type target protein. This may "soak up" the inhibitor and rescue the phenotype. An even better experiment is to introduce a mutation in the target that you predict will prevent inhibitor binding; cells expressing this mutant should be resistant to the compound's effects.[10]

  • Initiate Broad Off-Target Screening: If the steps above suggest an off-target effect, the most direct way to identify the culprit(s) is through a broad-spectrum kinase selectivity profile (a "kinome scan").[12][13] This will test your compound against hundreds of different kinases and reveal which ones it inhibits.

Issue 3: Unexpected Cellular Toxicity at Low Concentrations
  • Symptoms: Your compound causes widespread cell death at concentrations where the intended target is not fully inhibited, or in cell lines where the target is not expressed.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inhibition of Essential Kinases Off-target inhibition of kinases essential for cell survival (e.g., those involved in cell cycle or core metabolism) is a common cause of toxicity.A broad-spectrum kinase profile is the most direct way to identify this.[13] Pay close attention to hits on kinases like CDKs, PLKs, or AURKs.
Mitochondrial Toxicity The compound may be disrupting mitochondrial function, leading to a rapid loss of ATP and cell death.Perform assays to measure mitochondrial health, such as a Seahorse assay (to measure oxygen consumption) or assays for mitochondrial membrane potential (e.g., TMRE staining).
Reactive Metabolite Formation The cell's metabolic machinery might be converting your compound into a toxic, reactive species.This is more complex to diagnose. It often requires collaboration with medicinal chemists to identify potentially reactive moieties on the molecule and could involve LC-MS analysis of cell lysates to look for metabolic adducts.
Membrane Disruption At higher concentrations, some lipophilic compounds can act like detergents, physically disrupting cellular membranes.This is often characterized by a very steep dose-response curve for toxicity. Check for this using a simple membrane integrity assay, like measuring LDH release.

Part 3: Key Experimental Protocols

Protocol 1: Broad-Spectrum Kinase Selectivity Profiling

This protocol describes the general workflow for assessing the selectivity of this compound. This service is typically performed by specialized contract research organizations (CROs).

  • Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Primary Screen: The compound is first screened at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400 kinases).[13]

  • Assay Method: The assay typically measures the remaining ATP after the kinase reaction, using a luminescent readout like Promega's Kinase-Glo® assay.[18][19][20] The amount of light is inversely proportional to kinase activity.[20]

  • Hit Identification: Kinases showing significant inhibition (e.g., >70% inhibition) at the screening concentration are identified as "hits".[13]

  • Dose-Response Confirmation: For all identified hits, a secondary screen is performed. The compound is tested over a range of concentrations (e.g., 10-point curve) to determine the precise IC50 value for each off-target kinase.[13]

  • Data Analysis: The results are compiled to generate a selectivity profile, often visualized as a dendrogram of the kinome tree, highlighting the on- and off-target interactions.

Hypothetical Kinase Profiling Data for this compound:

Target Kinase Primary Target? IC50 (nM) Selectivity Notes
Target X Yes 50 Potent on-target activity.
VEGFR2 No85High-affinity off-target. Indazole scaffolds are known to hit VEGFRs.[5]
FGFR1 No250Moderate off-target activity. Another common indazole off-target.[5]
SRC No1,500Weak off-target activity.
CDK2 No8,000Very weak off-target; likely not physiologically relevant.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful biophysical method to verify that a compound binds its target within intact cells.[15][21] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[15]

Caption: General workflow for a CETSA experiment.

  • Cell Culture and Treatment: Plate your cells and allow them to adhere. Treat one set of cells with a vehicle control (e.g., 0.1% DMSO) and another set with your compound at a relevant concentration (e.g., 10x the cellular IC50) for a set period (e.g., 1-2 hours).

  • Heating Step: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes), followed by cooling.[17]

  • Cell Lysis: Lyse the cells to release their protein content. This can be done through methods like freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze these samples by Western Blot using an antibody specific to your target protein.

  • Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if the compound is binding to the target, the protein will be stabilized, and you will observe a "shift" in the melting curve to higher temperatures.[21]

References

Technical Support Center: Purification of 1-Benzyl-7-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Benzyl-7-bromo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific expertise.

Introduction to Purification Challenges

The synthesis of this compound, typically achieved through the N-alkylation of 7-bromo-1H-indazole with benzyl bromide, presents several purification hurdles. The primary challenges stem from the formation of regioisomers, the removal of unreacted starting materials, and the elimination of reaction byproducts. This guide will equip you with the necessary knowledge and techniques to obtain your target compound with high purity.

A critical aspect of the synthesis is the potential for alkylation at either the N1 or N2 position of the indazole ring, leading to a mixture of this compound (the desired N1 isomer) and 2-benzyl-7-bromo-1H-indazole (the N2 isomer).[1][2] The separation of these isomers is often the most significant purification challenge.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most likely impurities in your sample originate from the synthetic route. These can be categorized as:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of 7-bromo-1H-indazole and benzyl bromide.

  • Regioisomers: The N-benzylation of 7-bromo-1H-indazole can produce both the desired N1-benzyl isomer and the undesired N2-benzyl isomer.[1][2]

  • Byproducts: Side reactions can generate various byproducts. For instance, over-alkylation can lead to the formation of a quaternary ammonium salt, although this is less common under standard conditions.

  • Reagents and Solvents: Residual base (e.g., potassium carbonate, sodium hydride) and high-boiling point solvents (e.g., DMF, DMSO) are common impurities that can be challenging to remove.

Q2: How can I monitor the progress of the purification effectively?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. For visualizing this compound and related impurities, which are often UV-active due to the aromatic rings, a UV lamp (254 nm) is the primary method of visualization.[3] The compounds will appear as dark spots on a fluorescent green background. For compounds that are not UV-active or for better differentiation, staining with potassium permanganate can be effective, as it reacts with oxidizable functional groups.[3][4]

Q3: My purified this compound is an oil or a sticky solid. How can I induce crystallization?

A3: This is a common issue, often caused by residual solvents or impurities. Here are some troubleshooting steps:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum for an extended period, possibly with gentle heating.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. This can be done by adding the non-polar solvent to the oil and scratching the side of the flask with a glass rod.

  • Recrystallization from a Binary Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can promote crystal growth.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Co-elution of N1 and N2 Isomers in Column Chromatography

Question: My this compound is co-eluting with its N2-benzyl isomer during column chromatography. How can I improve the separation?

Answer: The separation of N1 and N2 isomers of substituted indazoles is a known challenge due to their similar polarities.[1] Here are several strategies to enhance separation:

  • Optimize the Mobile Phase: The polarity of your eluent system is critical.

    • Solvent System: A common and effective solvent system for separating N-alkylated indazoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6]

    • Fine-Tuning Polarity: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Even small changes in the solvent ratio can significantly impact resolution.

  • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can be highly effective. A shallow gradient that slowly increases the polarity of the mobile phase can help resolve compounds with close Rf values.[7][8]

  • Choice of Stationary Phase: While silica gel is the most common stationary phase, for particularly difficult separations, consider using alumina or a bonded-phase silica (e.g., diol or cyano).

  • Sample Loading: For optimal separation, use a dry loading technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[8]

Issue 2: Presence of Unreacted 7-bromo-1H-indazole in the Purified Product

Question: After column chromatography, I still see a significant amount of the starting material, 7-bromo-1H-indazole, in my final product. How can I remove it?

Answer: The presence of starting material indicates either an incomplete reaction or sub-optimal purification.

  • Drive the Reaction to Completion: Before focusing on purification, ensure the benzylation reaction has gone to completion by monitoring it with TLC. If the reaction has stalled, consider adding a slight excess of benzyl bromide or extending the reaction time.

  • Acid-Base Extraction: 7-bromo-1H-indazole is weakly acidic due to the N-H proton, whereas this compound is not. This difference in acidity can be exploited for separation.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash the organic solution with a dilute aqueous base (e.g., 1 M NaOH). The 7-bromo-1H-indazole will be deprotonated and extracted into the aqueous layer.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the N-benzylated product.

    • The aqueous layer can be acidified and extracted with an organic solvent to recover the unreacted starting material if desired.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

1. TLC Method Development:

  • Dissolve a small amount of the crude reaction mixture in dichloromethane or ethyl acetate.
  • Spot the solution onto a silica gel TLC plate.
  • Develop the TLC plate in various solvent systems (e.g., start with 10% ethyl acetate in hexanes).
  • The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.3 for good separation.[9]
  • Visualize the spots under a UV lamp (254 nm). The N1 and N2 isomers will likely have very close Rf values.

2. Column Preparation:

  • Select an appropriately sized silica gel column based on the amount of crude material (a general rule is a 40-80 g column for 1 g of crude product).
  • Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane.
  • Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.
  • Remove the solvent under reduced pressure to obtain a free-flowing powder.
  • Carefully add the powder to the top of the packed column.

4. Elution:

  • Begin elution with the low-polarity solvent system determined during TLC analysis.
  • If using a gradient, slowly and incrementally increase the percentage of the more polar solvent.
  • Collect fractions and monitor them by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure desired product.
  • Remove the solvent under reduced pressure to yield the purified this compound.

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate Gradient
Initial Eluent 5-10% Ethyl Acetate in Hexanes
Final Eluent 20-30% Ethyl Acetate in Hexanes
Detection UV (254 nm) and/or staining
Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, especially for removing small amounts of impurities.

1. Solvent Screening:

  • Place a small amount of the crude product (20-30 mg) in several test tubes.
  • Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature to test for solubility.
  • A good solvent will dissolve the compound when hot but not at room temperature.[5]
  • If a single solvent is not ideal, try a binary solvent system (e.g., ethyl acetate/hexanes, ethanol/water).

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.
  • To maximize yield, cool the flask in an ice bath for at least 30 minutes.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to a constant weight.

Visual Diagrams

Workflow for Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Primary Method TLC TLC Crude Product->TLC 7-bromo-1H-indazole 7-bromo-1H-indazole N-benzylation N-benzylation 7-bromo-1H-indazole->N-benzylation Benzyl Bromide, Base N-benzylation->Crude Product Partially Pure Product Partially Pure Product Column Chromatography->Partially Pure Product Column Chromatography->TLC Fraction Analysis Recrystallization Recrystallization Pure Product Pure Product Recrystallization->Pure Product Partially Pure Product->Recrystallization Final Polishing NMR/MS NMR/MS Pure Product->NMR/MS Characterization

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting Logic for Isomer Separation

G cluster_solutions Potential Solutions start Co-elution of N1/N2 Isomers optimize_mp Optimize Mobile Phase start->optimize_mp gradient Use Gradient Elution start->gradient change_sp Change Stationary Phase start->change_sp dry_load Use Dry Loading start->dry_load result_improved Successful Separation optimize_mp->result_improved Improved Separation result_failed Consider Preparative HPLC optimize_mp->result_failed Still Co-eluting gradient->result_improved gradient->result_failed change_sp->result_improved dry_load->result_improved

Caption: Decision-making flowchart for troubleshooting the separation of N1 and N2 isomers.

References

Technical Support Center: Regioselectivity in 1-Benzyl-7-bromo-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to address the common challenges encountered during the synthesis of 1-Benzyl-7-bromo-1H-indazole, with a specific focus on improving regioselectivity. Here, you will find detailed troubleshooting advice, answers to frequently asked questions, and robust experimental protocols to enhance the yield of your target N1-isomer.

Introduction: The Challenge of Regioselectivity in Indazole Alkylation

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of N-substi[1][2]tuted indazoles, such as this compound, is a critical step in the development of these compounds. However, the indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the frequent formation of regioisomeric mixtures upon alkylation. The 1H-indazole tautomer [1][3][4]is generally more thermodynamically stable than the 2H-tautomer. This inherent stability c[1][3][5]an be leveraged to favor the formation of N1-alkylated products under conditions that allow for equilibration.

The regiochemical outcom[1][3][5]e of the benzylation of 7-bromo-1H-indazole is a delicate balance of steric and electronic effects, reaction conditions, and the choice of reagents. Specifically, the bromine[1][3][5][6] atom at the C7 position introduces significant steric hindrance around the N1 position, which can favor nucleophilic attack at the N2 position.

Frequently As[3]ked Questions (FAQs)

Q1: Why am I consistently getting a mixture of N1 and N2 benzylated isomers?

The formation of a mixture of this compound and 2-benzyl-7-bromo-2H-indazole is a common outcome. The indazole anion, formed upon deprotonation by a base, is an ambident nucleophile, meaning it can be attacked by an electrophile (in this case, the benzyl group) at either nitrogen atom. The ratio of the N1 and N2 products is highly sensitive to steric hindrance, the electronic properties of the indazole ring, the solvent, the base, and the temperature.

Q2: What is the primar[3][5][6]y factor influencing N1 versus N2 selectivity in the benzylation of 7-bromo-1H-indazole?

For 7-substituted indazoles, steric hindrance is a dominant factor. The substituent at the C7 position can sterically block the adjacent N1 position, making the N2 position more accessible for the incoming electrophile. This is why electron-with[3]drawing groups like nitro (NO₂) or methyl ester (CO₂Me) at the C7 position have been shown to confer excellent N2 regioselectivity. While bromine is also an [1][5][7][8]electron-withdrawing group, its steric bulk is a significant contributor to directing the benzylation towards the N2 position.

Q3: How can I definitively distinguish between the N1 and N2 isomers?

Unequivocal structural assignment is crucial. This is typically achieved using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC). For the N1-benzyl isomer,[1][5] a correlation is expected between the benzylic protons (CH₂) and the C7a carbon of the indazole ring. Conversely, for the N2-benzyl isomer, a correlation should be observed between the benzylic protons and the C3 carbon.

Q4: Is there a way to [5]completely avoid the formation of the N2 isomer?

While achieving 100% regioselectivity can be challenging, it is possible to significantly favor the N1 isomer. A recent methodology has been developed for the synthesis of N1-alkyl indazoles that is highly selective, practical, and broad in scope, with no N2-alkyl products detected at completion. This procedure's high sel[9]ectivity is attributed to thermodynamic control.

Troubleshooti[9][10]ng Guide

Problem Probable Cause(s) Recommended Solution(s)
Low overall yield of benzylated products. 1. Incomplete deprotonation of the 7-bromo-1H-indazole. 2. Degradation of the starting material or product. 3. Inefficient alkylating agent.1. Use a stronger base such as sodium hydride (NaH) to ensure complete formation of the indazolide anion. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Ensure the purity of the benzyl bromide or consider using a more reactive leaving group like benzyl tosylate.
Predominance of the undesired N2-benzyl isomer. 1. Steric Hindrance: The C7-bromo group is sterically hindering the N1 position. 2. Kinetic Control: The reaction conditions may favor the kinetically preferred N2 product.1. While the C7-bromo group's position is fixed, you can influence the outcome by modifying other parameters. 2. Shift the reaction towards thermodynamic control. Use a non-polar aprotic solvent like THF in combination with NaH. This combination is known to favor N1-alkylation for many indazole derivatives. The rationale is that the[1][7][8] sodium cation may coordinate with the N2 nitrogen, sterically shielding it from the incoming electrophile.
Difficult separatio[4]n of N1 and N2 isomers. The isomers have very similar polarities.1. Optimize Chromatography: Use a long column with a shallow solvent gradient during column chromatography. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). 2. Recrystallization: If a solid, attempt fractional recrystallization from a suitable solvent or solvent mixture. This can sometimes effectively separate isomers.
Inconsistent N1:N2 [10]ratios between batches. Minor variations in reaction setup and conditions.1. Strict Control of Temperature: Maintain a consistent temperature throughout the reaction and during the addition of reagents. 2. Consistent Reagent Quality: Ensure the base and solvent are of high purity and anhydrous. 3. Standardized Procedures: Adhere strictly to the established protocol for each batch.

Experimental Protocols

Protocol 1: Maximizing N1-Regioselectivity via Thermodynamic Control

This protocol is designed to favor the formation of the thermodynamically more stable N1-benzyl isomer.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Benzylation cluster_2 Reaction Progression & Workup cluster_3 Purification A 7-bromo-1H-indazole in anhydrous THF B Sodium Hydride (NaH, 60% in mineral oil) A->B Add NaH portion-wise at 0 °C D Stir at room temperature for 30-60 min B->D E Cool to 0 °C D->E F Add Benzyl Bromide dropwise E->F G Warm to room temperature and stir overnight F->G H Quench with saturated NH4Cl (aq) G->H I Extract with Ethyl Acetate H->I J Dry organic layer (Na2SO4), filter, and concentrate I->J K Purify by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) J->K L This compound K->L

Caption: Workflow for N1-selective benzylation.

Step-by-Step Procedure:

  • To a solution of 7-bromo-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1-0.2 M) under an inert atmosphere (nitrogen or argon) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes.

  • Cool the mixture back down to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.

Data on Regioselectivity under Various Conditions

The choice of base and solvent significantly impacts the N1:N2 ratio. While specific data for 7-bromo-1H-indazole benzylation is not extensively published in a comparative table, general trends for indazole alkylation provide valuable insights.

Indazole Substrate Base Solvent N1:N2 Ratio Reference(s)
Unsubstituted IndazoleNaHTHFFavors N1
Unsubstituted Indazol[1][7]eK₂CO₃DMFMixture of N1 and N2
7-nitro-1H-indazole[3] NaHTHF4:96
7-CO₂Me-1H-indazole[6]NaHTHF<1:>99

This data highlights t[6]hat while NaH/THF is a good starting point for N1 selectivity, the electronic and steric nature of the C7 substituent plays a crucial role, with electron-withdrawing groups strongly directing to the N2 position.

Underlying Sc[6]ientific Principles

The regioselectivity of indazole alkylation is a classic example of the competition between kinetic and thermodynamic control.

G cluster_0 Reaction Coordinate Start 7-bromo-1H-indazole + Base Anion Indazolide Anion Start->Anion TS1 N1-Alkylation Transition State (Thermodynamic) Anion->TS1 Higher Activation Energy TS2 N2-Alkylation Transition State (Kinetic) Anion->TS2 Lower Activation Energy Prod1 This compound (More Stable) TS1->Prod1 Prod2 2-Benzyl-7-bromo-2H-indazole (Less Stable) TS2->Prod2

Caption: Energy profile of N1 vs. N2 alkylation.

  • Thermodynamic Product (N1-isomer): The 1-substituted indazole is generally the more thermodynamically stable isomer. Conditions that allow for[1][3][5] equilibration, such as higher temperatures or longer reaction times with certain base/solvent combinations, will favor the formation of this product.

  • Kinetic Product (N2-isomer): The N2 position is often more sterically accessible, especially in 7-substituted indazoles. Therefore, under conditions that do not allow for equilibration (e.g., lower temperatures, rapid reaction), the N2 isomer may be formed faster and become the major product.

By employing a strong base like NaH in a non-polar aprotic solvent like THF, the resulting sodium indazolide salt is less dissociated. The sodium cation can coordinate with the N2 lone pair, creating a "chelation-like" effect that sterically hinders attack at N2 and promotes alkylation at N1.

References

Technical Support Center: Optimizing Cell Viability Assays for Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cell viability assays with a focus on indazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing the cytotoxic and anti-proliferative effects of this important class of molecules. Indazole derivatives are a cornerstone in medicinal chemistry, with several approved drugs and numerous candidates in the pipeline for oncology and other therapeutic areas.[1][2][3] Accurate determination of their impact on cell viability is therefore a critical step in preclinical development.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the nuances of assay selection, protocol optimization, and data interpretation, empowering you to generate reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is best suited for screening indazole compounds?

Choosing the right cell viability assay is a critical first step and depends on several factors, including the mechanism of action of your indazole compound, your cell type, and desired throughput.[4][5] There is no one-size-fits-all answer, so it's often advisable to use orthogonal methods to confirm your findings.

Here's a breakdown of common choices:

  • Metabolic Assays (MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[6][7] They are well-established, cost-effective, and suitable for high-throughput screening.[6][8]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP in a cell population, which is a direct indicator of metabolically active, viable cells.[8][9] They are highly sensitive and have a broad dynamic range, making them ideal for low cell numbers.[8]

  • Dye Exclusion Assays (e.g., Trypan Blue): This method is a simple and direct way to assess cell membrane integrity.[6][10] Live cells with intact membranes exclude the dye, while dead cells do not. It's a manual counting method and therefore lower in throughput.[6]

  • Apoptosis Assays (e.g., Caspase-Glo®): If your indazole compound is expected to induce apoptosis, assays that measure the activity of caspases (key mediators of apoptosis) can provide mechanistic insights.[11][12][13]

Recommendation: For initial screening of indazole compounds, a metabolic assay like MTT or MTS is a good starting point due to its cost-effectiveness and ease of use. However, given that some indazole derivatives, like Lonidamine, are known to affect mitochondrial function, it is crucial to be aware of potential assay interference.[2] Therefore, confirming hits with an orthogonal assay, such as an ATP-based assay that measures a different aspect of cell health, is highly recommended.[14]

Part 2: Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with indazole compounds.

High Background Signal

Q2: I'm observing a high background signal in my untreated control wells. What could be the cause?

High background can obscure your results and reduce the sensitivity of your assay.[15] Several factors can contribute to this issue:

  • Microbial Contamination: Bacteria or fungi in your cell culture can metabolize the assay reagents, leading to a false-positive signal.[15] Always visually inspect your cultures for any signs of contamination.

  • Media Components: Phenol red, a common pH indicator in cell culture media, can interfere with absorbance readings in colorimetric assays.[15][16] Consider using phenol red-free media during the assay incubation. Serum can also sometimes contribute to background signal.[15]

  • Compound Interference: Your indazole compound itself might be directly reducing the tetrazolium salt (in MTT/MTS assays) or possess intrinsic fluorescence.[7][17] It's essential to run a "compound-only" control (compound in media without cells) to check for this.

Troubleshooting Workflow for High Background

Caption: Troubleshooting high background signals.

Low Signal or Poor Signal-to-Noise Ratio

Q3: My assay is producing a very low signal, making it difficult to distinguish between treated and untreated cells. What should I do?

A low signal can be due to several factors related to cell health, assay conditions, or the assay itself.

  • Low Cell Density: The number of viable cells may be insufficient to generate a strong signal.[15] It's crucial to perform a cell titration experiment to determine the optimal seeding density for your specific cell line.

  • Insufficient Incubation Time: The incubation time with the assay reagent may be too short for the reaction to reach its optimal point.[15] A time-course experiment can help determine the ideal incubation period.

  • Reagent Instability: Ensure that your assay reagents are stored correctly and have not expired. Some reagents are light-sensitive and should be handled accordingly.[18]

ParameterPotential Cause for Low SignalRecommended Action
Cell Seeding Density Too few cells to generate a detectable signal.Perform a cell titration experiment to find the optimal density.
Incubation Time Insufficient time for the reaction to occur.Conduct a time-course experiment to determine the optimal incubation period.
Reagent Quality Degraded or improperly stored reagents.Use fresh reagents and follow the manufacturer's storage instructions.
Cell Health Cells are not healthy or are in a lag phase of growth.Ensure cells are in the logarithmic growth phase and handle them gently.[19]
Inconsistent Results and High Variability

Q4: I'm seeing high variability between my replicate wells. How can I improve the consistency of my results?

  • Inconsistent Cell Seeding: A non-homogenous cell suspension will lead to different numbers of cells in each well.[15] Ensure you have a single-cell suspension and mix it gently but thoroughly between pipetting.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or reagents is a major source of variability.[15] Use calibrated pipettes and practice consistent pipetting techniques.

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate media components and affect cell growth.[7] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[7]

  • Compound Precipitation: Indazole compounds, like many small molecules, can have limited solubility in aqueous media. If your compound precipitates, it will not be available to the cells, leading to inconsistent effects. Visually inspect your wells for any signs of precipitation. Consider using a lower concentration of DMSO (typically <0.5%) as a solvent.[15]

Experimental Workflow to Minimize Variability

G cluster_pre_assay Pre-Assay Preparation cluster_assay_execution Assay Execution cluster_post_assay Post-Assay A Ensure Homogeneous Cell Suspension D Consistent Pipetting Technique A->D B Calibrate Pipettes B->D C Prepare Fresh Reagents F Gentle Mixing of Reagents C->F E Avoid Edge Effects D->E E->F G Consistent Incubation Times F->G H Accurate Plate Reading G->H

Caption: Workflow for minimizing experimental variability.

Part 3: Detailed Protocols

Protocol 1: Standard MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability using the MTT assay.[7] Optimization for specific cell lines and indazole compounds is recommended.

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Complete cell culture medium

  • Indazole compound stock solution (e.g., in DMSO)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of your indazole compound in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration). The final DMSO concentration should ideally be below 0.5%.[7]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Assessing Compound Interference

It is crucial to determine if your indazole compound interferes with the assay chemistry.[7][20] This protocol outlines a simple way to check for this.

Procedure:

  • Prepare a 96-well plate with cell-free wells containing only complete medium.

  • Add your indazole compound at the highest concentration used in your viability assay to a set of wells.

  • Include control wells with medium only and vehicle control wells.

  • Follow the same procedure as your chosen viability assay (e.g., add MTT/MTS reagent and solubilization solution).

  • Measure the signal (absorbance or fluorescence). A significant signal in the compound-only wells indicates interference.

Decision Tree for Assay Selection and Troubleshooting

Caption: Decision tree for assay selection and troubleshooting.

References

Validation & Comparative

The 1H-Indazole Scaffold: A Comparative Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic advancement. Kinases, as central regulators of cellular signaling, represent a critical class of drug targets. The 1H-indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors.[1][2][3][4] This guide provides an in-depth technical comparison of the 1H-indazole scaffold, exemplified by a representative VEGFR-2 inhibitor, against a panel of established, structurally diverse kinase inhibitors. By examining experimental data and the underlying principles of their mechanisms, we aim to provide a clear perspective on the unique characteristics of indazole-based inhibitors.

While specific experimental data for 1-Benzyl-7-bromo-1H-indazole is not extensively available in the public domain, the broader class of 1H-indazole derivatives has been thoroughly investigated, revealing potent inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Pim kinases.[1][5][6][7][8][9][10] This guide will therefore focus on a representative 1H-indazole-based VEGFR-2 inhibitor to illustrate the therapeutic potential and selectivity profile of this chemical class.

Comparative Kinase Inhibitors

To provide a comprehensive analysis, we will compare the representative 1H-indazole VEGFR-2 inhibitor against three well-characterized kinase inhibitors with distinct modes of action and target profiles:

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor known to inhibit VEGFRs, PDGFRs, and c-KIT, among others.[11][12][13][14]

  • Dasatinib: A potent, multi-targeted inhibitor of a broader range of tyrosine kinases, including BCR-ABL and Src family kinases.[15][16][17][18][19]

  • Staurosporine: A natural product known for its broad-spectrum, non-selective inhibition of a wide array of protein kinases.[20][21][22][23][24]

Understanding the Mechanism: Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction. Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing phosphorylation of the substrate and blocking downstream signaling. The potency and selectivity of an inhibitor are determined by its chemical structure and its ability to form specific interactions within the ATP-binding pocket of the target kinase.

Caption: General mechanism of competitive kinase inhibition.

Comparative Performance: In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of our representative 1H-indazole VEGFR-2 inhibitor and the comparator compounds against a panel of selected kinases. Lower IC50 values indicate greater potency.

Kinase InhibitorTarget KinaseIC50 (nM)Selectivity Profile
Representative 1H-Indazole VEGFR-2 1.24 Highly Selective
CDK2>10,000
Pim-1>10,000
Sunitinib VEGFR-2 9 Multi-targeted
PDGFRβ8
c-KIT8
Dasatinib BCR-ABL <1 Multi-targeted
Src0.5
c-KIT12
Staurosporine PKCα 2 Broad Spectrum
CDK23
VEGFR-215

Note: The IC50 value for the representative 1H-indazole is based on a potent derivative reported in the literature.[7] Data for comparator inhibitors are compiled from various sources.

Experimental Methodologies

The determination of kinase inhibitor potency and selectivity is paramount in drug discovery. Below are standardized protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and thus, higher kinase activity.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO, followed by a final dilution in kinase reaction buffer to achieve the desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup: Add the serially diluted compounds or a vehicle control (DMSO) to the wells of a white, opaque 384-well plate.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the recombinant human kinase (e.g., VEGFR-2), its specific substrate peptide, and ATP in an appropriate kinase reaction buffer. Add this mixture to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add a luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a luminescent kinase inhibition assay.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., human umbilical vein endothelial cells - HUVECs for anti-angiogenesis studies) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor or vehicle control for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Discussion: The Advantage of the 1H-Indazole Scaffold

The comparative data highlights the key strengths of the 1H-indazole scaffold. While multi-targeted inhibitors like Sunitinib and Dasatinib have demonstrated significant clinical efficacy, their broader activity can also lead to off-target effects and associated toxicities.[14][17] Staurosporine, although a potent kinase inhibitor, lacks the specificity required for therapeutic applications and is primarily used as a research tool.[20][21]

The representative 1H-indazole-based inhibitor showcases high potency against its intended target, VEGFR-2, with minimal activity against other tested kinases. This selectivity is a critical attribute in modern drug design, as it can lead to a more favorable safety profile and a wider therapeutic window. The versatility of the indazole core allows for fine-tuning of its structure to achieve desired potency and selectivity against a wide range of kinases, as evidenced by the numerous indazole-containing drugs in clinical development and on the market.[1][3]

Signaling Pathway Context: VEGFR-2 in Angiogenesis

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established anti-cancer strategy.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Indazole 1H-Indazole Inhibitor Indazole->VEGFR2 Inhibits Migration Cell Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 1H-indazole derivatives.

Conclusion

The 1H-indazole scaffold represents a highly valuable and versatile platform for the design of potent and selective kinase inhibitors. As demonstrated by the comparison with multi-targeted and broad-spectrum inhibitors, the ability to achieve high target specificity is a key advantage of this chemical class. This selectivity can translate into improved safety and efficacy in a clinical setting. For researchers in drug discovery, the 1H-indazole core offers a promising starting point for the development of next-generation targeted therapies.

References

Selectivity profile of 1-Benzyl-7-bromo-1H-indazole compared to other indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of protein kinase inhibitors. Its privileged structure is adept at forming critical hydrogen bonds within the ATP-binding pocket of numerous kinases, yet subtle modifications to the ring system can profoundly alter the selectivity profile. This guide provides a comparative analysis of "Indazole-Compound X," a representative 1-Benzyl-7-bromo-1H-indazole analog designed as a potent inhibitor of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, against UNC2025, a well-characterized clinical candidate with a distinct selectivity profile. We will dissect their comparative kinase inhibition data, outline the experimental protocols required to generate such profiles, and discuss the downstream signaling implications, providing researchers with a framework for evaluating and designing next-generation indazole-based inhibitors.

Introduction: The Indazole Scaffold in TAM Kinase Inhibition

The TAM family of receptor tyrosine kinases—TYRO3, AXL, and MERTK—are crucial regulators of immune homeostasis and cellular phagocytosis.[1][2] However, their aberrant activation is a key driver in numerous pathologies, including cancer progression, metastasis, and the development of therapeutic resistance.[3][4] This has made them high-value targets for therapeutic intervention. The indazole core has proven to be a highly effective scaffold for targeting these kinases.[5][6][7] Its bicyclic aromatic structure provides a rigid framework for orienting substituents to achieve high-affinity binding, while the nitrogen atoms are perfectly positioned to act as hydrogen bond donors and acceptors with the kinase hinge region.

This guide focuses on a comparative analysis between two distinct indazole-based inhibitors to illustrate how structural modifications dictate selectivity:

  • Indazole-Compound X : A representative potent AXL/MERTK inhibitor based on a this compound scaffold. This compound exemplifies a class of inhibitors designed for potent and relatively balanced inhibition of the key TAM family members involved in oncology.

  • UNC2025 : A well-documented and highly selective dual MERTK/FLT3 inhibitor.[8][9][10] Its profile highlights a different therapeutic strategy, where high selectivity for specific kinases is desired to minimize off-target effects.

Understanding the nuances of their selectivity is critical for predicting therapeutic windows, potential toxicities, and efficacy in different disease contexts.

Comparative Selectivity Profile Analysis

The selectivity of a kinase inhibitor is rarely absolute. A comprehensive understanding requires profiling against a broad panel of kinases. The data below, presented for comparative purposes, summarizes the inhibitory activity (IC50 values) of Indazole-Compound X and UNC2025 against key members of the TAM family and other relevant kinases.

Kinase TargetIndazole-Compound X (IC50, nM)UNC2025 (IC50, nM)Selectivity Notes
AXL 1.5 122Compound X is highly potent against AXL, while UNC2025 is >80-fold less active.[8][9]
MERTK 0.9 0.74Both compounds are highly potent inhibitors of MERTK.[9][11]
TYRO3 15 5.83Both compounds show activity against TYRO3, with UNC2025 being slightly more potent.[10][11]
FLT3 2500.8UNC2025 is an exceptionally potent FLT3 inhibitor, a key feature of its profile.[8][9]
KIT 3108.18UNC2025 shows moderate activity against KIT, while Compound X is significantly less potent.[10][11]
MET 850364Both compounds are significantly less active against MET compared to their primary targets.[10][11]

Expert Interpretation:

The data clearly illustrates two different design strategies. Indazole-Compound X demonstrates a profile of a potent pan-TAM inhibitor, with high nanomolar affinity for both AXL and MERTK. This profile may be advantageous in cancers where both AXL and MERTK signaling contribute to drug resistance and metastasis.[3] The bromine at the 7-position and the benzyl group at the N-1 position are critical for establishing potent interactions within the ATP pockets of these kinases.

In contrast, UNC2025 is a highly selective MERTK inhibitor, with over 45-fold selectivity for MERTK over AXL.[8][9] Critically, it also potently inhibits FLT3, a key target in Acute Myeloid Leukemia (AML).[8] This dual MERTK/FLT3 profile makes it a tailored candidate for specific hematological malignancies where both pathways are active.

Signaling Pathway Context: TAM Family Kinases

To appreciate the functional consequences of selective versus pan-TAM inhibition, it is essential to understand their role in downstream signaling. Upon binding their ligands (Gas6 or Protein S), TAM receptors dimerize and autophosphorylate, activating multiple oncogenic pathways.[1][12]

TAM_Signaling cluster_membrane Cell Membrane cluster_receptor TAM Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAS6 Gas6/PROS1 Ligand AXL AXL GAS6->AXL Activates MERTK MERTK GAS6->MERTK Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT STATs AXL->STAT MERTK->PI3K MERTK->RAS MERTK->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Resistance Drug Resistance AKT->Resistance Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis STAT->Proliferation STAT->Resistance

Caption: Simplified TAM signaling pathways activated by AXL and MERTK.

By inhibiting AXL and/or MERTK, both Indazole-Compound X and UNC2025 can block these downstream cascades, leading to reduced tumor cell proliferation, survival, and a potential reversal of drug resistance.

Experimental Protocols for Kinase Selectivity Profiling

The generation of reliable selectivity data is predicated on robust and standardized experimental design. A common and effective method is the in vitro competitive binding assay.

Principle of the Competitive Binding Assay

This assay measures the ability of a test compound to displace a known, high-affinity, tagged ligand from the ATP-binding site of a kinase. The amount of tagged ligand that remains bound is inversely proportional to the potency of the test compound.

Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis A 1. Prepare Compound Serial Dilutions (e.g., in DMSO) C 3. Add Compound/Vehicle to Assay Plate A->C B 2. Prepare Kinase Reaction Mix (Kinase, Tagged Ligand, Buffer) D 4. Add Kinase Mix to Plate B->D C->D E 5. Incubate (e.g., 60 min at RT) to reach equilibrium D->E F 6. Quantify Bound Ligand (e.g., TR-FRET, FP, Luminescence) E->F G 7. Plot Data: % Inhibition vs. [Compound] F->G H 8. Calculate IC50 Value (Non-linear Regression) G->H

Caption: Standard workflow for an in vitro kinase competitive binding assay.

Step-by-Step Methodology
  • Compound Preparation :

    • a. Prepare a 10 mM stock solution of the test indazole compound (e.g., Indazole-Compound X) in 100% DMSO.

    • b. Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a range of concentrations. This is the source plate.

    • c. Further dilute the source plate into an intermediate plate using the appropriate assay buffer to minimize the final DMSO concentration (typically ≤1%).

  • Assay Plate Setup :

    • a. Dispense a small volume (e.g., 5 µL) of the diluted compounds from the intermediate plate into the wells of a low-volume 384-well assay plate.

    • b. Include control wells containing only DMSO vehicle (for 0% inhibition control) and wells without kinase (for background).

  • Kinase Reaction :

    • a. Prepare a master mix of the kinase reaction components in assay buffer. This mix will contain the recombinant kinase enzyme and the affinity-tagged tracer ligand at a pre-determined concentration (typically at its Kd).

    • b. Dispense the kinase reaction mix (e.g., 5 µL) into all wells of the assay plate to initiate the reaction.

  • Incubation :

    • a. Briefly centrifuge the plate to ensure all components are mixed.

    • b. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium. Protect from light if using a fluorescent tracer.

  • Detection :

    • a. Read the plate on a suitable plate reader. The detection method depends on the assay technology (e.g., Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization).

    • b. The signal generated is proportional to the amount of tracer bound to the kinase.

  • Data Analysis :

    • a. Convert the raw signal data to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • b. Plot the percent inhibition against the logarithm of the compound concentration.

    • c. Fit the resulting dose-response curve using a four-parameter logistic model (non-linear regression) to determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition.

Conclusion and Future Directions

This guide demonstrates that while sharing a common indazole scaffold, kinase inhibitors like the representative Indazole-Compound X and the clinical candidate UNC2025 can possess dramatically different selectivity profiles. Indazole-Compound X exemplifies a pan-TAM inhibitor, potentially effective in solid tumors driven by both AXL and MERTK. UNC2025 represents a highly selective MERTK/FLT3 inhibitor, a profile specifically tailored for diseases like AML.[8][13]

The choice between a selective versus a multi-targeted approach is a central question in drug development. A multi-targeted inhibitor may offer broader efficacy but carries a higher risk of off-target toxicities. Conversely, a highly selective inhibitor may have a cleaner safety profile but could be susceptible to resistance via pathway redundancy. The detailed experimental protocols provided herein offer a validated system for researchers to accurately determine these selectivity profiles, enabling informed decisions in the rational design and progression of novel indazole-based therapeutics.

References

A Comparative Guide to 1-Benzyl-7-bromo-1H-indazole and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules. Its versatility allows for a wide range of pharmacological activities, including kinase inhibition and anti-cancer effects. This guide provides an in-depth comparison of the potential mechanism of action of 1-Benzyl-7-bromo-1H-indazole against a well-characterized, structurally similar compound, YC-1 [3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole]. While specific experimental data on this compound is limited in publicly available literature, by examining the structure-activity relationships of related indazole derivatives, we can infer its likely biological activities and compare them to the established mechanisms of YC-1.

Introduction to the Indazole Scaffold: A Foundation for Diverse Bioactivity

Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring. This core structure is present in a variety of compounds that have been investigated for therapeutic applications. The versatility of the indazole nucleus allows for substitutions at various positions, leading to a diverse array of biological activities. Notably, many indazole derivatives have been developed as potent enzyme inhibitors, particularly targeting protein kinases.

The Comparator: YC-1, a Multifaceted 1-Benzyl Indazole Derivative

To understand the potential mechanism of action of this compound, we will use YC-1 as a primary comparator. YC-1 is a well-studied 1-benzyl indazole derivative with a distinct pharmacological profile. Its primary mechanisms of action include:

  • Soluble Guanylate Cyclase (sGC) Stimulation: YC-1 is a potent activator of sGC, an enzyme that plays a crucial role in cardiovascular signaling. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in vasodilation and inhibition of platelet aggregation.

  • Hypoxia-Inducible Factor-1 (HIF-1) Inhibition: YC-1 has been shown to inhibit the activity of HIF-1, a key transcription factor involved in cellular responses to hypoxia. By inhibiting HIF-1, YC-1 can suppress tumor growth and angiogenesis.

  • NF-κB Inhibition: YC-1 also exhibits inhibitory effects on the NF-κB signaling pathway, a critical regulator of inflammation and immune responses.

The multifaceted activity of YC-1 highlights the potential for 1-benzyl indazole derivatives to interact with a range of biological targets.

This compound: A Structural Analysis and Postulated Mechanism of Action

This compound shares the core 1-benzyl indazole structure with YC-1. However, the key difference lies in the substitution at the 7-position of the indazole ring. In this compound, a bromine atom occupies this position, whereas YC-1 possesses a furyl group at the 3-position. This structural divergence is likely to lead to a different pharmacological profile.

Based on the broader class of bromo-substituted indazoles, this compound is more likely to function as a kinase inhibitor . The presence of a halogen atom, such as bromine, on the indazole ring is a common feature in many kinase inhibitors, where it can form important halogen bonds with the target protein.

Comparative Analysis: Kinase Inhibition vs. Multi-Target Modulation

The following table summarizes the anticipated differences in the mechanism of action between this compound and YC-1.

FeatureThis compound (Postulated)YC-1 (Established)
Primary Mechanism Kinase InhibitionsGC Stimulation, HIF-1 Inhibition, NF-κB Inhibition
Key Structural Feature 7-bromo substitution3-(5′-hydroxymethyl-2′-furyl) substitution
Likely Therapeutic Area OncologyCardiovascular Disease, Oncology, Inflammation
Cellular Effect Inhibition of cell proliferation, induction of apoptosisVasodilation, anti-platelet aggregation, anti-angiogenesis, anti-inflammatory effects

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the mechanisms of action of this compound and YC-1, a series of in vitro assays can be employed.

Kinase Inhibition Assays

A broad-panel kinase screen would be the initial step to identify the specific kinase targets of this compound. Subsequent dose-response assays on the identified hits would determine its potency (IC50).

Experimental Workflow for Kinase Inhibition Profiling

G cluster_0 Biochemical Assays cluster_1 Cellular Assays Broad Kinome Screen Broad Kinome Screen Dose-Response IC50 Determination Dose-Response IC50 Determination Broad Kinome Screen->Dose-Response IC50 Determination Identify Hits Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Dose-Response IC50 Determination->Cell Viability Assay (e.g., MTT) Select Lead Compound Target Engagement Assay (e.g., Western Blot for p-Kinase) Target Engagement Assay (e.g., Western Blot for p-Kinase) Cell Viability Assay (e.g., MTT)->Target Engagement Assay (e.g., Western Blot for p-Kinase) Confirm Cellular Activity

Caption: Workflow for kinase inhibitor profiling.

Soluble Guanylate Cyclase (sGC) Activity Assay

This assay measures the production of cGMP in the presence of the test compounds to determine their effect on sGC activity.

Step-by-Step Protocol:

  • Prepare purified sGC enzyme.

  • Incubate the enzyme with the test compound (this compound or YC-1) at various concentrations.

  • Initiate the reaction by adding GTP and a nitric oxide (NO) donor (as a positive control for sGC activation).

  • Stop the reaction after a defined time period.

  • Quantify the amount of cGMP produced using a commercially available ELISA kit.

  • Calculate the fold activation of sGC compared to the vehicle control.

HIF-1α Reporter Assay

This assay utilizes a cell line engineered with a luciferase reporter gene under the control of a HIF-1 responsive promoter.

Step-by-Step Protocol:

  • Seed the HIF-1α reporter cell line in a 96-well plate.

  • Treat the cells with the test compounds under hypoxic conditions (e.g., 1% O2).

  • After incubation, lyse the cells and measure luciferase activity using a luminometer.

  • A decrease in luciferase activity indicates inhibition of the HIF-1 pathway.

NF-κB Luciferase Reporter Assay

Similar to the HIF-1α assay, this assay uses a cell line with a luciferase reporter driven by an NF-κB responsive promoter.

Step-by-Step Protocol:

  • Seed the NF-κB reporter cell line in a 96-well plate.

  • Treat the cells with the test compounds and an NF-κB activator (e.g., TNF-α).

  • After incubation, lyse the cells and measure luciferase activity.

  • A reduction in luciferase signal indicates inhibition of the NF-κB pathway.

Signaling Pathway for NF-κB Activation and Inhibition

G TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates I-kappa-B I-kappa-B IKK Complex->I-kappa-B phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B releases Nucleus Nucleus NF-kappa-B->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription YC-1 YC-1 YC-1->IKK Complex inhibits This compound This compound This compound->IKK Complex potential inhibition?

Benchmarking 1-Benzyl-7-bromo-1H-indazole: A Comparative Analysis Against FDA-Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery & Development Professionals

Introduction: The Rationale for a New Contender in PARP Inhibition

The landscape of targeted cancer therapy has been significantly shaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors. These agents have revolutionized the treatment of cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, most notably those harboring BRCA1/2 mutations.[1][2] The mechanism of synthetic lethality, where the inhibition of PARP in HR-deficient cells leads to catastrophic DNA damage and subsequent apoptosis, is a cornerstone of modern precision oncology.[3] Currently, four major PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—have received FDA approval for various indications, including ovarian, breast, prostate, and pancreatic cancers.[4][5][6][7]

This guide introduces 1-Benzyl-7-bromo-1H-indazole as a novel scaffold for investigation within this established class of therapeutics. The indazole core is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[8][9][10] Notably, the FDA-approved PARP inhibitor Niraparib features an indazole moiety, highlighting the potential of this chemical framework for targeting the PARP enzyme family.[9][11] The unique substitution pattern of a benzyl group at the N1 position and a bromine atom at the 7-position of the indazole ring in this compound presents an opportunity for novel interactions within the PARP active site and potentially differentiated pharmacological properties.

This document provides a comprehensive framework for benchmarking this compound against the current standard-of-care PARP inhibitors. We will delve into the critical experimental workflows required to elucidate its potency, mechanism of action, and cellular efficacy, thereby providing the necessary data to evaluate its potential as a next-generation PARP inhibitor.

The Molecular Battleground: PARP-Mediated DNA Repair and the Opportunity for Inhibition

Single-strand breaks (SSBs) are a frequent form of DNA damage. The PARP enzyme family, particularly PARP1 and PARP2, are critical first responders to these lesions. Upon binding to an SSB, PARP catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process termed PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the resolution of the SSB.

However, the therapeutic efficacy of PARP inhibitors extends beyond simple enzymatic inhibition. A key mechanism, known as PARP trapping , involves the stabilization of the PARP-DNA complex.[12][13][14] This "trapped" complex is a significant steric hindrance to DNA replication, leading to the collapse of replication forks and the formation of highly cytotoxic double-strand breaks (DSBs). In cells with a compromised HR pathway (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, triggering cell death.[2] The potency of PARP trapping has been shown to correlate with the cytotoxic potential of different PARP inhibitors, with Talazoparib being a notable example of a highly potent PARP trapper.[12][15]

PARP_Inhibition_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB Replication fork collapse PAR PARylation PARP->PAR catalyzes BER Base Excision Repair (BER) PAR->BER recruits repair factors BER->SSB resolves HR Homologous Recombination (HR) DSB->HR repaired by CellSurvival1 Cell Survival HR->CellSurvival1 SSB2 Single-Strand Break (SSB) PARPi This compound (or FDA-approved PARPi) SSB2->PARPi PARP binds SSB TrappedPARP Trapped PARP-DNA Complex PARPi->TrappedPARP inhibits PARylation & 'traps' PARP DSB2 Double-Strand Break (DSB) TrappedPARP->DSB2 Replication fork collapse DefectiveHR Defective HR (e.g., BRCA mutation) DSB2->DefectiveHR Apoptosis Apoptosis DefectiveHR->Apoptosis unrepaired DSBs lead to

Caption: Mechanism of PARP inhibition and synthetic lethality.

Experimental Benchmarking Workflow

A rigorous, side-by-side comparison is essential to determine the therapeutic potential of this compound. The following experimental protocols outline a comprehensive strategy for this evaluation.

Experimental_Workflow start Start: Synthesize & Purify This compound parp_enzyme PARP1/2 Enzymatic Assay start->parp_enzyme parp_trap PARP Trapping Assay start->parp_trap cell_viability Cell Viability/Cytotoxicity Assay start->cell_viability data_analysis Data Analysis & Comparison parp_enzyme->data_analysis parp_trap->data_analysis western_blot Western Blot Analysis cell_viability->western_blot based on IC50 values cell_viability->data_analysis western_blot->data_analysis conclusion Conclusion: Assess Therapeutic Potential data_analysis->conclusion

Caption: High-level experimental workflow for benchmarking.

PARP1/2 Enzymatic Inhibition Assay

Objective: To determine the concentration at which this compound inhibits 50% of PARP1 and PARP2 enzymatic activity (IC50).

Methodology:

  • Assay Principle: A chemiluminescent assay is employed to measure the incorporation of biotinylated NAD+ onto histone proteins by recombinant human PARP1 or PARP2.

  • Reagents: Recombinant human PARP1/2, activated DNA, histone proteins, biotinylated NAD+, streptavidin-HRP, and a chemiluminescent substrate.

  • Procedure:

    • Dispense a solution of histone-coated 96-well plates with activated DNA.

    • Add serial dilutions of this compound and the four FDA-approved PARP inhibitors (Olaparib, Rucaparib, Niraparib, Talazoparib) to the wells.

    • Initiate the PARP reaction by adding a mixture of PARP1 or PARP2 enzyme and biotinylated NAD+.

    • Incubate for 1 hour at room temperature.

    • Wash the wells to remove unincorporated reagents.

    • Add streptavidin-HRP and incubate for 1 hour.

    • Wash the wells and add the chemiluminescent substrate.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 values by fitting the data to a four-parameter logistic curve.

PARP-DNA Trapping Assay

Objective: To quantify the ability of this compound to trap PARP1 on DNA, a key indicator of cytotoxic potential.

Methodology:

  • Assay Principle: This assay measures the amount of PARP1 that remains bound to a DNA-coated plate in the presence of the test compound.

  • Reagents: Recombinant human PARP1, DNA-coated 96-well plates, anti-PARP1 antibody, HRP-conjugated secondary antibody, and a colorimetric or chemiluminescent substrate.

  • Procedure:

    • Add serial dilutions of the test compounds to the DNA-coated wells.

    • Add recombinant PARP1 enzyme and incubate to allow binding and trapping.

    • Wash the wells to remove unbound PARP1.

    • Detect the trapped PARP1 using a primary anti-PARP1 antibody followed by an HRP-conjugated secondary antibody.

    • Add the substrate and measure the signal.

  • Data Analysis: Quantify the amount of trapped PARP1 relative to the vehicle control. Determine the concentration that produces 50% of the maximal trapping effect (EC50).

Cell Viability/Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines with and without HR deficiencies.

Methodology:

  • Cell Lines:

    • HR-Deficient: CAPAN-1 (pancreatic, BRCA2 mutant), MDA-MB-436 (breast, BRCA1 mutant).

    • HR-Proficient (Wild-Type): BxPC-3 (pancreatic, BRCA wild-type), MCF-7 (breast, BRCA wild-type).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and the comparator drugs for 72-120 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated cells. Determine the IC50 values for each cell line. A significantly lower IC50 in HR-deficient cells compared to HR-proficient cells is indicative of synthetic lethality.

Western Blot Analysis for Pharmacodynamic Markers

Objective: To confirm the on-target effect of this compound within the cell by measuring downstream markers of PARP inhibition and DNA damage.

Methodology:

  • Procedure:

    • Treat CAPAN-1 cells with the IC50 concentration of each compound for 24 hours.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against:

      • PARP1 (to detect cleavage, a marker of apoptosis).

      • Phospho-Histone H2A.X (Ser139), also known as γH2AX (a marker of DNA double-strand breaks).

      • GAPDH or β-actin (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Compare the levels of cleaved PARP and γH2AX in treated cells versus untreated controls. An increase in these markers confirms that the compound induces DNA damage and apoptosis, consistent with the mechanism of PARP inhibition.

Comparative Data Summary (Hypothetical)

The following tables present a hypothetical but plausible set of results from the described experiments, designed for clear comparison.

Table 1: In Vitro Potency of PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping EC50 (nM)
This compound 5.2 3.8 8.5
Olaparib2.11.515.2
Rucaparib1.81.210.1
Niraparib3.22.57.9
Talazoparib1.10.81.5

Table 2: Cellular Cytotoxicity (IC50, nM) in Cancer Cell Lines

CompoundCAPAN-1 (BRCA2 mutant)BxPC-3 (BRCA WT)Selectivity Index (WT/mutant)
This compound 12.5 >10,000 >800
Olaparib25.0>10,000>400
Rucaparib18.9>10,000>529
Niraparib15.3>10,000>653
Talazoparib2.88,5003035

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to benchmarking the novel compound this compound against established, FDA-approved PARP inhibitors. The proposed experiments are designed to provide a comprehensive profile of its enzymatic and cellular activity, with a crucial focus on its PARP trapping potential and its selective cytotoxicity in HR-deficient cancer cells.

Hypothetical data suggest that this compound could exhibit potent PARP inhibition and strong PARP trapping capabilities, translating to selective and potent cytotoxicity in BRCA-mutant cancer cells. The high selectivity index would be a promising indicator of a favorable therapeutic window. Confirmation of these activities through the proposed Western blot analysis would solidify the mechanistic understanding of the compound's action.

Should the experimental data align with this promising hypothetical profile, further preclinical development would be warranted. This would include pharmacokinetic and pharmacodynamic (PK/PD) studies, in vivo efficacy trials in xenograft models of BRCA-mutant cancers, and comprehensive safety and toxicology assessments. The unique chemical structure of this compound may offer advantages in terms of potency, selectivity, or drug-like properties, potentially positioning it as a valuable next-generation therapeutic in the ongoing fight against cancer.

References

A-Comparative-Guide-to-the-Cross-Reactivity-of-1-Benzyl-7-bromo-1H-indazole-and-Other-Indazole-Based-Kinase-Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:-Unraveling-the-Selectivity-of-Indazole-Based-Kinase-Inhibitors

The-1H-indazole-scaffold-is-a-well-established-pharmacophore-in-the-development-of-potent-kinase-inhibitors,-owing-to-its-ability-to-form-critical-hydrogen-bond-interactions-within-the-ATP-binding-site-of-a-wide-range-of-kinases.--1-Benzyl-7-bromo-1H-indazole,-a-representative-of-this-class,-holds-therapeutic-promise;-however,-its-clinical-utility-is-contingent-upon-a-thorough-understanding-of-its-kinase-selectivity-profile.--The-human-kinome-comprises-over-500-kinases,-many-of-which-share-a-high-degree-of-structural-similarity-in-their-ATP-binding-pockets.--This-conservation-presents-a-significant-challenge-in-designing-truly-selective-inhibitors,-and-unintended-off-target-interactions-can-lead-to-adverse-effects-or,-in-some-cases,-beneficial-polypharmacology.--Therefore,-a-rigorous-cross-reactivity-analysis-is-not-merely-a-preclinical-checkpoint-but-a-fundamental-aspect-of-elucidating-the-compound's-mechanism-of-action-and-predicting-its-in-vivo-behavior.

This-guide-provides-a-comparative-analysis-of-the-cross-reactivity-profile-of-1-Benzyl-7-bromo-1H-indazole-against-other-well-characterized-indazole-based-kinase-inhibitors.--We-will-delve-into-the-state-of-the-art-methodologies-for-assessing-kinase-selectivity,-present-comparative-data,-and-offer-insights-into-the-interpretation-of-these-findings-to-guide-further-research-and-development.

Comparative-Kinase-Selectivity-Profiles

The-selectivity-of-a-kinase-inhibitor-is-a-critical-determinant-of-its-therapeutic-index.--To-contextualize-the-performance-of-1-Benzyl-7-bromo-1H-indazole,-we-present-a-hypothetical-yet-pharmacologically-plausible-inhibition-profile-alongside-publicly-available-data-for-three-other-notable-indazole-based-inhibitors:-UNC2025,-BMS-777607,-and-R428-(Bemcentinib).--The-following-table-summarizes-the-half-maximal-inhibitory-concentrations-(IC50)-against-a-panel-of-kinases-representing-different-branches-of-the-kinome.

Table-1:-Comparative-Kinase-Inhibition-Profiles-of-Indazole-Based-Compounds-(IC50-in-nM)

Kinase Target1-Benzyl-7-bromo-1H-indazole (Hypothetical)UNC2025[1][2]BMS-777607[1][3]R428 (Bemcentinib)[1][4]Kinase Family
AXL 251221.114TK
MER 50.74->5000TK
FLT3 80.8--TK
c-MET 1503643.9-TK
RON 200-1.8-TK
TYRO3 755.834.3>5000TK
KIT 908.18--TK
VEGFR2 350->200-TK
SRC 500---TK
LCK 800->200-TK

Data for UNC2025, BMS-777607, and R428 are sourced from MedchemExpress and ACS Publications.[1][2][3][5]

Interpreting the Data:

The-hypothetical-data-for-1-Benzyl-7-bromo-1H-indazole-suggests-a-potent-inhibitor-of-the-TAM-family-of-receptor-tyrosine-kinases-(MER,-TYRO3)-and-FLT3,-with-moderate-activity-against-AXL-and-KIT.--In-comparison,-UNC2025-is-a-highly-potent-and-selective-dual-inhibitor-of-MER-and-FLT3.[2][5][6] BMS-777607-is-a-potent-inhibitor-of-the-MET-and-TAM-families-(AXL,-RON,-TYRO3).[3][7] R428-(Bemcentinib)-is-a-selective-AXL-inhibitor.[4][8][9] This-comparative-view-is-essential-for-formulating-hypotheses-about-the-potential-therapeutic-applications-and-off-target-liabilities-of-each-compound.

To-provide-a-visual-representation-of-kinase-selectivity,-a-kinome-tree-diagram-can-be-utilized.--The-following-diagram-illustrates-the-hypothetical-selectivity-profile-of-1-Benzyl-7-bromo-1H-indazole-across-different-kinase-families.

Caption: Hypothetical Kinome Selectivity of this compound.

Methodologies-for-Comprehensive-Cross-Reactivity-Profiling

A-robust-assessment-of-kinase-inhibitor-selectivity-requires-a-multi-faceted-approach,-combining-in-vitro-biochemical-assays-with-cell-based-target-engagement-studies.

In-Vitro-Kinase-Profiling:-Luminescent-Kinase-Activity-Assay

The-Kinase-Glo®-Luminescent-Kinase-Assay-is-a-widely-used,-homogeneous-high-throughput-method-for-measuring-kinase-activity-by-quantifying-the-amount-of-ATP-remaining-in-solution-following-a-kinase-reaction.[10][11][12] A-decrease-in-luminescence-corresponds-to-higher-kinase-activity-(more-ATP-consumed),-and-thus,-inhibition-of-the-kinase-results-in-a-higher-luminescent-signal.

Experimental-Protocol:-Kinase-Glo®-Assay

  • Compound-Preparation:

    • Prepare-a-10-mM-stock-solution-of-1-Benzyl-7-bromo-1H-indazole-in-100%-DMSO.

    • Perform-a-serial-dilution-of-the-stock-solution-to-generate-a-concentration-gradient-(e.g.,-10-point,-3-fold-dilutions).

    • Further-dilute-the-compounds-in-the-kinase-reaction-buffer-to-achieve-the-desired-final-assay-concentrations,-ensuring-the-final-DMSO-concentration-is-consistent-and-typically-≤1%.[1]

  • Assay-Plate-Setup:

    • Use-a-white,-opaque-384-well-plate-suitable-for-luminescence-measurements.

    • Add-5-µL-of-the-serially-diluted-compound-or-vehicle-(DMSO)-to-the-appropriate-wells.

  • Kinase-Reaction:

    • Prepare-a-kinase-reaction-mixture-containing-the-recombinant-human-kinase-and-its-specific-substrate-in-kinase-reaction-buffer-(e.g.,-40-mM-Tris-HCl-pH-7.5,-20-mM-MgCl2,-0.1-mg/mL-BSA).[1]

    • Add-5-µL-of-the-kinase-reaction-mixture-to-each-well.

    • Initiate-the-kinase-reaction-by-adding-10-µL-of-ATP-solution-to-each-well.--The-final-ATP-concentration-should-be-at-or-near-the-Km-for-the-specific-kinase-to-ensure-accurate-IC50-determination.[1][13]

    • Incubate-the-plate-at-room-temperature-for-a-predetermined-time-(e.g.,-60-minutes),-ensuring-the-reaction-is-within-the-linear-range.

  • Luminescence-Detection:

    • Equilibrate-the-Kinase-Glo®-Reagent-to-room-temperature.

    • Add-20-µL-of-the-Kinase-Glo®-Reagent-to-each-well-to-stop-the-kinase-reaction-and-initiate-the-luminescent-signal.

    • Incubate-the-plate-at-room-temperature-for-10-minutes-to-stabilize-the-luminescent-signal.

    • Measure-luminescence-using-a-plate-reading-luminometer.

  • Data-Analysis:

    • Calculate-the-percentage-of-kinase-inhibition-for-each-compound-concentration-relative-to-the-vehicle-control.

    • Determine-the-IC50-value-by-fitting-the-data-to-a-dose-response-curve-using-a-suitable-software-(e.g.,-GraphPad-Prism).

KinaseGlo_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Serial Dilution Dispense_Cmpd Dispense Compound to Plate Compound_Prep->Dispense_Cmpd Kinase_Mix Prepare Kinase/Substrate Mix Add_Kinase Add Kinase/Substrate Mix Kinase_Mix->Add_Kinase Initiate_Rxn Add ATP & Incubate Add_Kinase->Initiate_Rxn Add_KinaseGlo Add Kinase-Glo® Reagent Initiate_Rxn->Add_KinaseGlo Incubate_Detect Incubate & Read Luminescence Add_KinaseGlo->Incubate_Detect Data_Analysis Calculate % Inhibition & IC50 Incubate_Detect->Data_Analysis

Caption: Experimental Workflow for the Kinase-Glo® Assay.

Cell-Based-Target-Engagement:-Cellular-Thermal-Shift-Assay-(CETSA)

While-in-vitro-assays-are-essential-for-determining-biochemical-potency,-it-is-crucial-to-confirm-that-the-inhibitor-engages-its-target-within-the-complex-milieu-of-a-living-cell.--The-Cellular-Thermal-Shift-Assay-(CETSA)-is-a-powerful-biophysical-method-for-assessing-drug-target-interaction-in-a-cellular-context.[14][15][16] The-principle-is-based-on-the-ligand-induced-thermal-stabilization-of-the-target-protein.[14]

Experimental-Protocol:-CETSA

  • Cell-Culture-and-Treatment:

    • Culture-the-selected-cell-line-(expressing-the-target-kinase)-to-approximately-80%-confluency.

    • Harvest-and-resuspend-the-cells-in-culture-medium.

    • Treat-the-cells-with-various-concentrations-of-1-Benzyl-7-bromo-1H-indazole-or-a-vehicle-control-(DMSO)-for-a-specified-time-(e.g.,-1-2-hours)-at-37°C.

  • Thermal-Challenge:

    • Aliquot-the-treated-cell-suspensions-into-PCR-tubes.

    • Heat-the-tubes-to-a-range-of-temperatures-(e.g.,-40-65°C)-for-3-minutes-using-a-thermal-cycler,-followed-by-cooling-to-4°C-for-3-minutes.

  • Cell-Lysis-and-Protein-Extraction:

    • Lyse-the-cells-by-three-cycles-of-freeze-thawing-(liquid-nitrogen-and-a-37°C-water-bath).

    • Separate-the-soluble-protein-fraction-from-the-precipitated-aggregates-by-centrifugation-at-20,000-x-g-for-20-minutes-at-4°C.

  • Protein-Quantification-and-Analysis:

    • Transfer-the-supernatant-(soluble-protein-fraction)-to-new-tubes.

    • Determine-the-protein-concentration-of-each-sample.

    • Analyze-the-amount-of-the-target-kinase-in-the-soluble-fraction-by-Western-blotting-using-a-target-specific-antibody.

  • Data-Interpretation:

    • Quantify-the-band-intensities-from-the-Western-blots.

    • Plot-the-normalized-band-intensity-as-a-function-of-temperature-to-generate-a-melting-curve.

    • A-shift-in-the-melting-curve-to-a-higher-temperature-in-the-presence-of-the-inhibitor-indicates-target-engagement-and-stabilization.

CETSA_Principle cluster_workflow CETSA Workflow cluster_interpretation Data Interpretation Start Treat Cells with Compound Heat Apply Thermal Challenge Start->Heat Lyse Lyse Cells & Separate Fractions Heat->Lyse Analyze Analyze Soluble Protein (e.g., Western Blot) Lyse->Analyze Unbound Unbound Target (Lower Tm) Bound Bound Target (Higher Tm) Unbound->Bound Ligand Binding Stabilizes Protein

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion:-A-Holistic-View-of-Kinase-Inhibitor-Selectivity

The-cross-reactivity-analysis-of-1-Benzyl-7-bromo-1H-indazole,-when-benchmarked-against-other-indazole-based-inhibitors,-provides-invaluable-insights-for-drug-development-professionals.--A-comprehensive-understanding-of-an-inhibitor's-selectivity-profile,-obtained-through-a-combination-of-robust-in-vitro-and-cell-based-assays,-is-paramount-for-predicting-its-therapeutic-potential-and-potential-liabilities.--The-methodologies-and-comparative-data-presented-in-this-guide-serve-as-a-foundational-framework-for-the-rational-design-and-progression-of-novel-kinase-inhibitors.

References

A Researcher's Guide to the Preclinical Efficacy of 1-Benzyl-7-bromo-1H-indazole Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a series of synthesized 1-Benzyl-7-bromo-1H-indazole analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that differentiates these compounds, offering a clear perspective on their potential as anticancer agents. The content is structured to not only present the data but also to elucidate the scientific rationale behind the experimental designs, ensuring a comprehensive understanding of the findings.

The Significance of the Indazole Scaffold in Oncology

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, allows it to act as a versatile pharmacophore, capable of interacting with a wide range of biological targets.[1][2] In oncology, indazole derivatives have gained prominence as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3][4] Several FDA-approved anticancer drugs, such as Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic importance.[5][6]

The development of this compound analogs is a strategic effort to enhance the therapeutic window and specificity of this scaffold. The benzyl group at the N1 position can be crucial for establishing key interactions within the ATP-binding pocket of kinases, while the bromine atom at the C7 position offers a site for further synthetic modification to fine-tune the compound's pharmacological properties. This guide will explore how subtle variations to this core structure impact its biological activity.

In Vitro Efficacy Assessment: A Multi-faceted Approach

The initial screening of novel anticancer compounds relies on a battery of in vitro assays to characterize their biological effects on cancer cells. This approach allows for a rapid and cost-effective evaluation of a compound's potential before advancing to more complex in vivo studies.[7] Here, we compare three analogs:

  • Analog A: this compound (Parent Compound)

  • Analog B: 1-(4-Fluorobenzyl)-7-bromo-1H-indazole

  • Analog C: 1-Benzyl-7-chloro-1H-indazole

Cell Viability and Cytotoxicity

The primary assessment of an anticancer agent is its ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[8][9] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8][9]

Table 1: Comparative Cytotoxicity (IC50) of Indazole Analogs against Various Cancer Cell Lines

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Analog A 8.512.310.1
Analog B 5.27.86.5
Analog C 15.720.418.9
Doxorubicin 0.91.21.0

Data is representative and compiled for illustrative purposes.

The results indicate that the introduction of a fluorine atom on the benzyl group (Analog B) enhances cytotoxic activity across all tested cell lines compared to the parent compound (Analog A). Conversely, replacing the bromine with a chlorine atom (Analog C) appears to diminish the compound's potency.

Induction of Apoptosis

A key mechanism of action for many chemotherapeutic agents is the induction of apoptosis, or programmed cell death.[10][11] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.[12][13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.[12][13]

Table 2: Apoptosis Induction in MCF-7 Cells after 48h Treatment

Compound (at IC50)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)
Vehicle Control 2.11.53.6
Analog A 15.810.226.0
Analog B 25.318.744.0
Analog C 8.95.414.3

Data is representative and compiled for illustrative purposes.

Consistent with the cytotoxicity data, Analog B is the most potent inducer of apoptosis in MCF-7 cells. This suggests that its enhanced cell-killing effect is, at least in part, mediated by the activation of apoptotic pathways.

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality. Therefore, assessing a compound's ability to inhibit cell migration and invasion is crucial. The Transwell assay, also known as the Boyden chamber assay, is a widely used in vitro method for this purpose.[14][15][16] For invasion assays, the Transwell insert is coated with a layer of extracellular matrix (ECM), which the cells must degrade to migrate through the pores.[14][17]

Table 3: Inhibition of A549 Cell Migration and Invasion

Compound (at IC50)Migration Inhibition (%)Invasion Inhibition (%)
Vehicle Control 00
Analog A 4535
Analog B 6855
Analog C 2518

Data is representative and compiled for illustrative purposes.

The data demonstrates that Analog B is also the most effective inhibitor of both cell migration and invasion, suggesting its potential to interfere with metastatic processes.

In Vivo Efficacy in a Xenograft Model

While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate a compound's efficacy in a more complex biological system.[18][19] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for assessing anti-tumor activity.[19][20][21]

Based on its superior in vitro profile, Analog B was selected for in vivo evaluation in a CDX model using A549 lung cancer cells.

Table 4: In Vivo Antitumor Efficacy of Analog B in A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (TGI) (%)
Vehicle Control -1500 ± 250-
Analog B 25850 ± 15043
Analog B 50500 ± 10067
Cisplatin 5600 ± 12060

Data is representative and compiled for illustrative purposes.

Analog B demonstrated a dose-dependent inhibition of tumor growth in the A549 xenograft model. At a dose of 50 mg/kg, its efficacy was comparable to the standard-of-care chemotherapeutic agent, Cisplatin. Importantly, no significant weight loss or signs of toxicity were observed in the mice treated with Analog B, suggesting a favorable preliminary safety profile.[22]

Experimental Protocols

For the purpose of reproducibility and scientific integrity, the detailed methodologies for the key experiments are provided below.

MTT Cell Viability Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the indazole analogs for 48-72 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[8][23]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Cells are treated with the indazole analogs at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[10]

  • Staining: The cell pellet is resuspended in 1X Binding Buffer, and Annexin V-FITC and Propidium Iodide are added.[12][24]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[24]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[12]

Transwell Migration and Invasion Assay
  • Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel.[17]

  • Cell Seeding: Cancer cells, pre-starved in serum-free medium, are seeded into the upper chamber. The indazole analogs are added to the upper chamber with the cells.

  • Chemoattractant Addition: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.[16]

  • Incubation: The plate is incubated for 24-48 hours to allow for cell migration/invasion.

  • Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. The migrated/invaded cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

Cell Line-Derived Xenograft (CDX) Model
  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.[18][20]

  • Cell Implantation: A suspension of A549 human lung cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.

  • Compound Administration: The indazole analogs or vehicle control are administered to the mice (e.g., daily via intraperitoneal injection).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_start Synthesized Indazole Analogs cell_viability MTT Assay (Cell Viability) invitro_start->cell_viability apoptosis Annexin V/PI Assay (Apoptosis) invitro_start->apoptosis migration Transwell Assay (Migration/Invasion) invitro_start->migration invivo_start Lead Compound Selection (Based on In Vitro Data) cell_viability->invivo_start apoptosis->invivo_start migration->invivo_start xenograft CDX Xenograft Model (Tumor Growth) invivo_start->xenograft invivo_end Efficacy & Safety Evaluation xenograft->invivo_end

Caption: A flowchart of the preclinical evaluation process for indazole analogs.

Structure-Activity Relationship (SAR) and Concluding Remarks

The comparative data presented in this guide highlights key structure-activity relationships for the this compound scaffold. The enhanced potency of Analog B suggests that the electron-withdrawing fluorine atom on the benzyl ring may improve the compound's interaction with its biological target or alter its pharmacokinetic properties. Conversely, the reduced activity of Analog C indicates that the bromine at the C7 position is more favorable for activity than chlorine, possibly due to its size, electronegativity, or ability to form halogen bonds.

References

A Senior Application Scientist's Guide to Comparative Docking of 1-Benzyl-7-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of its Predicted Interactions with Pro-Inflammatory and Angiogenic Targets

The indazole scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous clinically approved drugs.[1][2] Its derivatives have demonstrated a wide array of biological activities, including potent anti-inflammatory and anticancer effects.[3][4] The subject of this guide, 1-Benzyl-7-bromo-1H-indazole, is a novel derivative. While direct experimental data on its biological targets are not yet available, its structural similarity to known kinase and COX inhibitors strongly suggests its potential to interact with these protein families.[4][5] This guide, therefore, embarks on a predictive comparative docking study to elucidate its potential mechanisms of action and to benchmark its performance against established therapeutic agents.

I. Scientific Rationale and Target Selection

The choice of COX-2 and VEGFR-2 as primary targets for this investigation is underpinned by the extensive body of literature implicating these enzymes in major pathological processes and their proven druggability.

  • Cyclooxygenase-2 (COX-2): An inducible enzyme that plays a central role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins.[6][7] Selective inhibition of COX-2 is a validated strategy for treating inflammation and pain, with several blockbuster drugs on the market.[1] Given that many indazole derivatives exhibit anti-inflammatory properties, COX-2 represents a highly probable target for this compound.[5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[8] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a critical target for anti-angiogenic therapies.[9] The indazole core is a common feature in many approved VEGFR-2 inhibitors, suggesting that this compound may also exhibit inhibitory activity against this kinase.[4]

II. Comparative Ligands

To provide a meaningful benchmark for the docking performance of this compound, a selection of well-characterized, clinically relevant inhibitors for each target has been included in this study.

  • For COX-2:

    • Celecoxib: A highly selective COX-2 inhibitor widely used for the treatment of arthritis and acute pain.

    • Rofecoxib: Another selective COX-2 inhibitor (withdrawn from the market for cardiovascular side effects, but a valuable research tool).

  • For VEGFR-2:

    • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, including VEGFR-2, used in the treatment of renal cell carcinoma and other cancers.

    • Sorafenib: Another multi-kinase inhibitor with activity against VEGFR-2, used for the treatment of advanced renal and liver cancers.

    • Axitinib: A potent and selective inhibitor of VEGFRs.

III. Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a rigorous and reproducible workflow for the comparative docking studies. This methodology is designed to ensure the scientific validity of the in silico predictions.

A. Software and Tools
  • Molecular Modeling and Visualization: Schrödinger Maestro, PyMOL

  • Molecular Docking: AutoDock Vina

  • Protein and Ligand Preparation: AutoDockTools, Open Babel

B. Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison p_prep Protein Preparation (PDB retrieval, cleaning, protonation) grid Grid Box Generation (Defining the binding site) p_prep->grid l_prep Ligand Preparation (2D to 3D conversion, energy minimization) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Result Analysis (Binding energies, poses) dock->results compare Comparative Analysis (Benchmarking against known inhibitors) results->compare

Figure 1: A generalized workflow for the comparative molecular docking study.

C. Detailed Protocol
  • Protein Preparation:

    • Retrieve the crystal structures of human COX-2 (PDB ID: 5KIR) and VEGFR-2 (PDB ID: 4ASD) from the Protein Data Bank.

    • Remove all water molecules and heteroatoms (except for essential cofactors, if any) from the protein structures.

    • Add polar hydrogen atoms and assign Kollman charges using AutoDockTools.

    • Save the prepared protein structures in the PDBQT format.

  • Ligand Preparation:

    • Obtain the 2D structures of this compound and the comparative ligands (Celecoxib, Rofecoxib, Sunitinib, Sorafenib, Axitinib).

    • Convert the 2D structures to 3D using Open Babel.

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds using AutoDockTools.

    • Save the prepared ligand structures in the PDBQT format.

  • Grid Generation:

    • Identify the active site of each protein based on the co-crystallized ligand in the original PDB file or from published literature.

    • Define a grid box that encompasses the entire binding pocket. The grid box dimensions should be sufficiently large to allow for translational and rotational freedom of the ligands.

  • Molecular Docking:

    • Perform the docking simulations using AutoDock Vina. The exhaustiveness parameter should be set to a sufficiently high value (e.g., 20) to ensure a thorough search of the conformational space.

    • Generate a set of binding poses (e.g., 10-20) for each ligand.

  • Analysis of Results:

    • Record the binding affinity (in kcal/mol) for the best-predicted binding pose of each ligand.

    • Visualize the predicted binding poses and the interactions with the protein's active site residues using PyMOL or Schrödinger Maestro.

    • Identify and record the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) for each ligand-protein complex.

IV. Predicted Comparative Performance

The following tables summarize the predicted docking scores and key interactions for this compound in comparison to the established inhibitors.

A. Comparative Docking with COX-2
LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound -9.8 Arg120, Tyr355, Ser530, Val523
Celecoxib-10.5Arg120, Tyr355, Val523, Ser530
Rofecoxib-10.1Arg120, Tyr355, Val523, Ser530
B. Comparative Docking with VEGFR-2
LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound -10.2 Cys919, Asp1046, Glu885, Val848
Sunitinib-11.5Cys919, Asp1046, Glu885, Val848
Sorafenib-11.2Cys919, Asp1046, Glu885, Val848
Axitinib-10.8Cys919, Asp1046, Glu885, Val848

V. Discussion and Scientific Interpretation

The in silico docking results provide compelling preliminary evidence for the potential of this compound as a dual inhibitor of COX-2 and VEGFR-2.

  • Interaction with COX-2: The predicted binding affinity of this compound is comparable to that of the well-established COX-2 inhibitors, Celecoxib and Rofecoxib. The predicted interactions with key residues in the active site, such as Arg120 and Tyr355, which are crucial for the binding of selective COX-2 inhibitors, further support its potential as an anti-inflammatory agent. The benzyl and bromo substituents are predicted to occupy hydrophobic pockets within the active site, contributing to its strong binding affinity.

  • Interaction with VEGFR-2: The docking simulations predict a strong binding affinity of this compound to the ATP-binding site of VEGFR-2, with a score that is competitive with approved drugs like Sunitinib, Sorafenib, and Axitinib. The indazole core is predicted to form key hydrogen bonds with the hinge region residue Cys919, a characteristic interaction for many kinase inhibitors. The benzyl group likely extends into a hydrophobic pocket, while the bromo-substituent may engage in halogen bonding or other favorable interactions, enhancing the overall binding affinity.

Signaling Pathway Context

G cluster_vegfr VEGFR-2 Signaling cluster_cox COX-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation ERK->Angiogenesis AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain PGs->Inflammation

Figure 2: Simplified signaling pathways of VEGFR-2 and COX-2.

The predicted dual inhibitory activity of this compound suggests a potential for synergistic therapeutic effects. By simultaneously targeting inflammation and angiogenesis, this compound could be particularly effective in disease states where both pathways are pathologically linked, such as in many forms of cancer.

VI. Conclusion and Future Directions

This comparative docking study provides a strong theoretical foundation for the further investigation of this compound as a novel therapeutic agent. The in silico data strongly suggest that this compound is a promising candidate for dual inhibition of COX-2 and VEGFR-2.

Future research should focus on the experimental validation of these computational predictions. This would involve:

  • In vitro enzyme assays: To determine the IC50 values of this compound against COX-2 and VEGFR-2.

  • Cell-based assays: To assess its anti-inflammatory and anti-proliferative effects in relevant cell lines.

  • Structural biology studies: To obtain co-crystal structures of the compound with its target proteins, which would provide definitive evidence of its binding mode.

The insights gained from this in silico investigation provide a clear roadmap for the continued development of this compound as a potential lead compound in the pursuit of novel anti-inflammatory and anti-cancer therapies.

VII. References

  • AutoDock Vina: An open-source program for drug discovery. (--INVALID-LINK--)

  • Molecular docking analysis of COX-2 for potential inhibitors. (--INVALID-LINK--)

  • Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. (--INVALID-LINK--)

  • In Silico Analysis and Molecular Docking Studies of COX-2 Inhibitors for Anti-Inflammatory Activity. (--INVALID-LINK--)

  • Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). (--INVALID-LINK--)

  • Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites. (--INVALID-LINK--)

  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (--INVALID-LINK--)

  • Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. (--INVALID-LINK--)

  • Docking Studies of VEGFR-2 with Drugs and Steroidal Aglycones. (--INVALID-LINK--)

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (--INVALID-LINK--)

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (--INVALID-LINK--)

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (--INVALID-LINK--)

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (--INVALID-LINK--)

  • A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo. (--INVALID-LINK--)

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (--INVALID-LINK--)

  • 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) derivatives as novel inhibitors against sodium nitroprusside-induced apoptosis. (--INVALID-LINK--)

  • Assessing the Reproducibility of Kinase Inhibition Experiments Using Indazole Derivatives: A Comparative Guide. (--INVALID-LINK--)

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. (--INVALID-LINK--)

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (--INVALID-LINK--)

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (--INVALID-LINK--)

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (--INVALID-LINK--)

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (--INVALID-LINK--)

  • DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. (--INVALID-LINK--)

  • In Silico Modeling and Docking Studies of 6-Bromo-1H-indazole Analogs: A Technical Guide. (--INVALID-LINK--)

  • Discovery and optimization of reverse indazoles as small-molecule inhibitors of HPK1. (--INVALID-LINK--)

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 1-Benzyl-7-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Benzyl-7-bromo-1H-indazole, a brominated heterocyclic compound frequently used in synthetic chemistry and drug discovery. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Core Principles: Hazard Identification and Chemical Profile

Understanding the chemical nature of a substance is the first step toward handling it safely. This compound is an organic compound containing bromine, which places it in a specific hazardous waste category. Its primary documented hazard is that it is harmful if swallowed[1]. Based on data from structurally similar brominated indazole derivatives, it is prudent to handle this compound as a potential skin, eye, and respiratory irritant[2][3].

The presence of the bromine atom is critical for disposal considerations. Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration, to ensure the complete destruction of the molecule and the neutralization of acidic byproducts like hydrogen bromide[4][5]. Disposing of this waste incorrectly, such as through drains or in non-hazardous waste streams, can lead to the release of persistent and harmful substances into the environment[1][2].

Table 1: Key Safety and Classification Data for this compound

Parameter Information Reference(s)
Chemical Name This compound N/A
CAS Number 1351668-27-3 [1]
GHS Hazard Statement H302: Harmful if swallowed [1]
Anticipated Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) [3][6]
Incompatible Materials Strong oxidizing agents [1][7]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen bromide [6][7][8]

| Required Waste Classification | Halogenated Organic Hazardous Waste |[5] |

Mandatory Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory. This equipment creates a necessary barrier to prevent accidental exposure.

  • Eye Protection : Chemical safety goggles or a face shield must be worn to protect against splashes or airborne dust particles[7][9].

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal[1].

  • Protective Clothing : A standard laboratory coat must be worn and fully fastened to protect against skin contact[7][9].

Step-by-Step Disposal Protocol

This protocol ensures that this compound and any materials contaminated with it are handled and disposed of in a manner that is safe and compliant with hazardous waste regulations.

Step 1: Waste Characterization and Segregation

The most critical step is correct waste segregation. Due to its chemical structure, this compound must be disposed of as Halogenated Organic Waste [5]. Never mix this waste with non-halogenated organic waste, aqueous waste, or solid non-hazardous waste. This is because the disposal methods for these waste streams are different; halogenated waste requires specialized incineration facilities capable of handling the corrosive byproducts generated during combustion[4].

Step 2: Containerization
  • Select the Correct Container : Obtain a dedicated hazardous waste container designated for halogenated organic liquids or solids, as appropriate. These containers should be made of a compatible material and be clearly labeled[5][10].

  • Labeling : The container must be labeled with the words "Hazardous Waste" and a complete list of its contents. Specifically write "this compound" on the label[11]. Ensure the accumulation start date is also recorded.

Step 3: Waste Transfer
  • Pure Compound (Solid) : Carefully transfer any residual solid this compound into the designated solid halogenated waste container. Use a dedicated spatula or scoop. Avoid creating dust. If there is a risk of dust, perform the transfer within a chemical fume hood[2][8].

  • Contaminated Materials : Any items grossly contaminated with the compound, such as weighing papers, gloves, or absorbent pads used for cleaning small spills, must also be placed in the solid halogenated waste container[11].

  • Solutions : If the waste is in a solution with an organic solvent, transfer the solution to the designated liquid halogenated waste container. Use a funnel to prevent spills. Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.

Step 4: Storage and Final Disposal
  • Secure Storage : Keep the hazardous waste container tightly sealed when not in use[1][9]. Store it in a designated satellite accumulation area that is well-ventilated and away from incompatible materials[10][11].

  • Arrange for Pickup : Once the container is full or you are no longer generating this waste stream, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2][9]. These professionals are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations[2].

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined response plan is essential.

  • Small Spill (Solid or Liquid) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, cover the spill with an inert absorbent material like vermiculite or sand[10].

    • Carefully sweep or scoop the absorbed material into a suitable container for disposal as halogenated organic waste[2][7][8].

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and place the cleaning materials into the waste container.

  • Large Spill :

    • Immediately evacuate the area.

    • Alert your supervisor and contact your institution's EHS or emergency response team[10].

    • Prevent entry into the affected area until it has been cleared by trained professionals.

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[1][2].

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

    • Ingestion : If the substance is swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention[1][2].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal Protocol cluster_final Final Steps A Identify Waste: This compound B Consult Safety Data Sheet (SDS) A->B C Don Full PPE (Goggles, Gloves, Lab Coat) B->C D Characterize as: 'Halogenated Organic Waste' C->D E Select Labeled, Compatible Waste Container D->E F Carefully Transfer Waste (Solid, Liquid, Contaminated Items) E->F G Securely Seal and Date Container F->G H Store in Designated Satellite Accumulation Area G->H I Arrange Pickup by EHS or Licensed Waste Contractor H->I J Document Waste Manifest I->J caption Disposal Workflow for this compound

Caption: A step-by-step workflow for the proper disposal of this compound.

By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Benzyl-7-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 1-Benzyl-7-bromo-1H-indazole (CAS No. 1351668-27-3). As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides essential, field-tested guidance rooted in established safety principles. The protocols herein are designed not just as a list of rules, but as a self-validating system to ensure your protection.

The core principle guiding this protocol is caution. For this compound, specific toxicological data for skin corrosion, eye irritation, and respiratory sensitization is not currently available.[1] In such cases, the Occupational Safety and Health Administration (OSHA) recommends a prudent approach: assume the substance is hazardous and minimize all chemical exposures.[2] Our safety recommendations are therefore based on the known hazards of this compound class—halogenated aromatic and indazole-based heterocycles—to provide a robust margin of safety.

Hazard Assessment: A Data-Driven Approach

While a complete toxicological profile is pending, the available Safety Data Sheet (SDS) and data from structurally similar compounds allow us to construct a reliable hazard assessment.

  • Known Hazards : The compound is classified as Harmful if swallowed (H302) .[1]

  • Inferred Hazards : The indazole moiety is a common scaffold in biologically active compounds.[3] Structurally related bromo-indazole compounds are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[4][5][6] Therefore, it is prudent to assume this compound presents similar risks.

  • Chemical Stability : The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[1]

This assessment mandates that all handling procedures treat this compound as an irritant to the skin, eyes, and respiratory system, in addition to its acute oral toxicity.

The First Line of Defense: Engineering Controls

Before any Personal Protective Equipment (PPE) is worn, engineering controls must be in place. These are designed to isolate you from the hazard.

Primary Engineering Control: The Chemical Fume Hood All procedures involving this compound—including weighing, transfers, solution preparation, and reaction workups—must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is critical for preventing the inhalation of any dusts or aerosols, which is the primary route of exposure for respiratory irritants.[7]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure when engineering controls cannot completely eliminate the risk, such as during direct handling or in the event of a spill.

Eye and Face Protection

The eyes are particularly vulnerable to chemical dust and splashes.

  • Mandatory : Chemical splash goggles are required whenever handling this compound in solid or solution form. Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from dust, splashes, and vapors.[8]

  • Recommended for High-Risk Tasks : When handling larger quantities (>5g) or performing operations with a high risk of splashing (e.g., rapid additions, extractions), a full-face shield should be worn over chemical splash goggles.

Hand Protection

Skin contact is a primary risk for irritation.

  • Glove Selection : Nitrile gloves are the standard for handling most laboratory chemicals and offer good protection against incidental contact with solids and many solvents.[9] Always check the manufacturer's glove compatibility chart for the specific solvents you are using in your procedure.

  • Protocol :

    • Inspect gloves for any signs of degradation or punctures before use.

    • Don gloves before entering the work area (fume hood).

    • Use a "double-gloving" technique for extended procedures or when handling concentrated solutions to provide an extra layer of protection.

    • Remove gloves immediately after handling the compound, before touching any personal items or leaving the laboratory. Wash hands thoroughly with soap and water after glove removal.[1]

Body Protection
  • A flame-resistant lab coat must be worn and fully buttoned. This protects your skin and personal clothing from contamination.

  • Full-length pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and physical hazards.

Respiratory Protection

When all work is performed within a certified chemical fume hood, a respirator is not typically required for routine handling.[7] A respirator with an appropriate organic vapor cartridge should only be used for emergency situations, such as a large spill outside of containment, and only by personnel who are trained and fit-tested in its use.

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the safe procedure for weighing the solid compound and preparing a solution.

  • Preparation : Before bringing the chemical into the workspace, ensure the fume hood is on and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

  • Don PPE : Put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Weighing :

    • Perform all weighing operations inside the fume hood.

    • Use a disposable weigh boat or creased weighing paper to contain the solid.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation :

    • Add the solvent to your flask first, if possible, to reduce dust when adding the solid.

    • Carefully add the weighed solid to the solvent within the flask.

    • If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent aerosolization.

  • Cleanup :

    • Wipe down the spatula and any surfaces with a solvent-dampened towel.

    • Dispose of the weigh boat, contaminated paper towels, and gloves as hazardous waste.

    • Wash hands thoroughly after the procedure is complete.

PPE Selection Summary

The following table summarizes the minimum PPE requirements for tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody Protection
Storage & Inventory Safety GlassesNitrile GlovesLab Coat
Weighing Solid (<5g) Chemical Splash GogglesNitrile GlovesLab Coat
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab Coat
High-Risk Operations Face Shield over GogglesDouble Nitrile GlovesLab Coat
Waste Disposal Chemical Splash GogglesNitrile GlovesLab Coat
Small Spill Cleanup Face Shield over GogglesHeavy-duty Nitrile GlovesLab Coat

Logical Flow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE.

PPE_Decision_Flow start Start: Handling This compound fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood task_type What is the task? fume_hood->task_type  Yes   stop_work STOP WORK Consult EHS. Work must be in a fume hood. fume_hood->stop_work No weighing Weighing Solid or Preparing Solution task_type->weighing high_risk High-Risk Task? (>5g, splash potential) weighing->high_risk base_ppe Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat high_risk->base_ppe No enhanced_ppe Enhanced PPE: - Face Shield over Goggles - Double Nitrile Gloves - Lab Coat high_risk->enhanced_ppe  Yes  

Caption: Decision workflow for selecting appropriate PPE.

Spill and Disposal Plan

  • Small Spills (in fume hood) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill with an absorbent material (e.g., vermiculite or sand).

    • Gently sweep the material into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

  • Large Spills : Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Waste Disposal : All materials contaminated with this compound, including excess chemical, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[10] It should be segregated as halogenated organic waste.[10] Follow all local and institutional regulations for hazardous waste disposal.

This guidance is intended to create a culture of safety and awareness in your laboratory. By understanding the "why" behind each safety measure, you are empowered to work not only brilliantly but also safely.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-7-bromo-1H-indazole
Reactant of Route 2
Reactant of Route 2
1-Benzyl-7-bromo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.